molecular formula C29H44O8 B2760011 Precyasterone

Precyasterone

Numéro de catalogue: B2760011
Poids moléculaire: 520.7 g/mol
Clé InChI: RPCTUYZLPGGPJD-YSEUJXISSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Precyasterone is a useful research compound. Its molecular formula is C29H44O8 and its molecular weight is 520.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(3S,4S,6R)-4-[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-1-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-3-methyloxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O8/c1-14-16(15(2)30)10-24(37-25(14)34)28(5,35)23-7-9-29(36)18-11-20(31)19-12-21(32)22(33)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,30,32-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16-,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCTUYZLPGGPJD-YSEUJXISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(OC1=O)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C[C@@H](OC1=O)[C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)[C@@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Progesterone: A Technical Guide on its Discovery, Origin, and Core Biological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the steroid hormone progesterone, from its initial discovery and sources to its complex signaling pathways and the experimental methodologies used to study it. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of progesterone's biology and the techniques for its investigation.

Discovery and Origin

Progesterone, a key steroid hormone, was first isolated in 1934.[1] Research leading to its discovery began in the mid-1800s, with key observations pointing to the necessity of the maternal corpus luteum for establishing and maintaining pregnancy.[2] Experiments involving the removal of the corpus luteum and the effects of its extracts in animal models laid the groundwork for the eventual isolation and characterization of the hormone, initially named "progestin".[2]

Endogenously, progesterone is primarily secreted by the corpus luteum in the ovary during the second half of the menstrual cycle. During pregnancy, the placenta takes over as the main producer of progesterone. It is also synthesized in smaller amounts by the adrenal glands and the testes.[3] The biosynthesis of progesterone in mammals starts from cholesterol, which is converted to pregnenolone, and then to progesterone.[4]

Interestingly, progesterone has also been discovered in plants, such as the leaves of the Common Walnut tree, challenging the long-held belief that it was exclusively produced by animals.[5] While the physiological role of progesterone in plants is not fully understood, this discovery suggests it might be an ancient bioregulator.[5] For pharmaceutical production, progesterone is often synthesized from plant-derived sterols like diosgenin, found in yams of the Dioscorea species.

Quantitative Bioactivity and Receptor Affinity Data

The biological effects of progesterone are mediated through its interaction with various receptors. The following tables summarize key quantitative data regarding its bioactivity (EC50 and IC50 values) and binding affinity (Kd) for its primary receptors.

Table 1: Progesterone Bioactivity (EC50 and IC50 Values)

ParameterReceptor/Cell LineValueReference
EC50Human Progesterone Receptor-A (PR-A)7.7 nM[6]
EC50Human Progesterone Receptor-B (PR-B)8.0 nM[6]
IC505α-reductase type 11,375 nM[6]
IC505α-reductase type 288 nM[6]
IC50Ovarian Cancer Cells (ES-2)21.24 ± 1.25 µM[7]
IC50Ovarian Cancer Cells (TOV-21G)25.18 ± 2.14 µM[7]
IC50Endometrial Cancer Cells (HEC-1A)22.35 ± 1.54 µM[7]
IC50Endometrial Cancer Cells (HEC-59)18.97 ± 2.35 µM[7]

Table 2: Progesterone Receptor Binding Affinity (Kd and Ki Values)

ParameterReceptorValueReference
KdNuclear Progesterone Receptor (Rat Placenta)2.9-3.2 nM[8]
KiNative Progesterone Receptor1.9 nM (average)[9]
KiGlucocorticoid Receptor~2 nM[9]

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and functional assessment of progesterone.

Extraction of Progesterone from Plasma/Serum

3.1.1. Liquid-Liquid Extraction for Progesterone Analysis

This protocol is adapted for the extraction of progesterone from plasma for subsequent analysis.

Materials:

  • Plasma sample

  • Petroleum ether

  • 10x75 mm glass tubes

  • Vortex mixer

  • Nitrogen gas evaporator

  • Diluted extraction buffer

Procedure:

  • Pipette 100 µL of plasma into a 10x75 mm glass tube.[7]

  • Add 1 mL of petroleum ether to the tube.[7]

  • Vortex the tube for 30 seconds to ensure thorough mixing.[7]

  • Allow the phases to separate.[7]

  • Carefully transfer the upper organic phase to a clean glass tube.[7]

  • Evaporate the solvent to dryness using a gentle stream of nitrogen gas.[7]

  • Reconstitute the dried residue in 500 µL of a diluted extraction buffer.[7]

  • Vortex the tube to dissolve the residue completely before proceeding with the assay.[7]

3.1.2. Solid-Phase Extraction (SPE) for Progesterone Analysis from Serum

This protocol outlines a general procedure for the solid-phase extraction of steroids, including progesterone, from serum samples.

Materials:

  • Serum sample

  • SOLAµ HRP 96-well SPE plate

  • Water

  • Methanol

  • Centrifuge

Procedure:

  • Spike calibrators or quality controls into charcoal-stripped serum or a neat solution.

  • Mix the sample with water and methanol.

  • Load the mixture directly onto the SOLAµ HRP 96-well SPE plate. No preconditioning of the plate is necessary.[10]

  • Wash the plate with 30% methanol to remove interfering substances.[10]

  • Elute the steroids with two volumes of 25 µL of methanol each.[10]

  • Dilute the eluates with 50 µL of water.[10]

  • Inject 50 µL of the diluted eluate for LC-MS/MS analysis.[10]

Analysis of Progesterone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantification of progesterone in biological samples using LC-MS/MS.

Materials:

  • Extracted progesterone sample

  • Progesterone-d9 (internal standard)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system with an ESI or APCI source

Procedure:

  • Sample Preparation: Prepare plasma samples by protein precipitation with acetonitrile containing a known concentration of progesterone-d9 as an internal standard.[11]

  • Chromatographic Separation:

    • Use a reverse-phase column (e.g., Zorbax SB-C18).[12]

    • Employ an isocratic mobile phase, for instance, a mixture of 0.1% formic acid in water and methanol (e.g., 20:80 v/v).[12]

    • Set the flow rate to an appropriate value (e.g., 1 mL/min) and maintain the column at a constant temperature (e.g., 45°C).[12]

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[11]

    • Set the ion source to positive ion mode (either ESI or APCI).[11][12]

    • Monitor the specific precursor-to-product ion transitions for progesterone (e.g., m/z 315.2 → m/z 279.2) and the internal standard.[12]

  • Quantification:

    • Generate a calibration curve using known concentrations of progesterone.[12]

    • Determine the concentration of progesterone in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[11]

Progesterone Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of compounds for the progesterone receptor.

Materials:

  • Human progesterone receptor ligand-binding domain (PR-LBD)

  • Fluorescently-tagged progesterone ligand (e.g., Fluormone PL Red)

  • Test compounds

  • Assay buffer

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Add the PR-LBD to a solution containing the fluorescently-tagged progesterone ligand in the wells of a microplate.[5]

  • Add competitor test compounds at various concentrations to the wells.[5]

  • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization of each well. The binding of the large PR-LBD to the small fluorescent ligand results in a high polarization value.[5]

  • Effective competitors will displace the fluorescent ligand from the PR-LBD, leading to a decrease in the polarization value.[5]

  • Determine the relative affinity (e.g., IC50) of the test compounds by analyzing the shift in polarization values at different concentrations.[5]

Analysis of Progesterone-Induced Gene Expression by Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps to analyze changes in gene expression in response to progesterone treatment.

Materials:

  • Cells or tissue treated with progesterone

  • RNA isolation kit (e.g., TriPURE reagent)

  • cDNA synthesis kit (e.g., Transcriptor First Strand cDNA Synthesis Kit)

  • qPCR master mix (e.g., TaqMan Universal PCR Master Mix or SYBR Green Master Mix)

  • Gene-specific primers

  • qPCR instrument (e.g., CFX96 cycler)

Procedure:

  • Cell/Tissue Treatment: Culture cells or maintain tissue in the presence of progesterone at the desired concentration and for the desired duration. Include appropriate vehicle controls.

  • RNA Isolation: Isolate total RNA from the treated and control samples using a suitable RNA isolation kit according to the manufacturer's instructions.[13]

  • cDNA Synthesis: Reverse transcribe the isolated RNA into cDNA using a cDNA synthesis kit with random hexamer primers.[14]

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mixture containing the qPCR master mix, gene-specific primers, and the synthesized cDNA.[14]

    • Run each sample in duplicate or triplicate.[13]

    • Include non-template controls to check for contamination.[14]

  • qPCR Amplification:

    • Perform the qPCR using a thermal cycler with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[13]

    • Include a melt-curve analysis at the end of the run (for SYBR Green-based assays) to verify the specificity of the amplified product.[13]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target gene(s) and a reference gene (e.g., ACTB, GAPDH).

    • Calculate the relative gene expression using a method such as the ΔΔCt method.[13]

Signaling Pathways and Experimental Workflows

Progesterone exerts its effects through both genomic and non-genomic signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these complex interactions and a typical experimental workflow.

Progesterone Signaling Pathways

Progesterone's actions are mediated by intracellular progesterone receptors (PR-A and PR-B) that act as ligand-activated transcription factors (genomic pathway) and by membrane-bound progesterone receptors (mPRs) that trigger rapid, non-genomic signaling cascades.[6][15]

Progesterone genomic and non-genomic signaling pathways.
Experimental Workflow for Investigating Progesterone's Effect on Gene Expression

The following diagram illustrates a typical experimental workflow for studying the impact of progesterone on gene expression in a cell-based model.

Progesterone_Workflow cluster_experiment Experimental Procedure cluster_reagents Key Reagents arrow arrow start Start: Cell Culture treatment Treatment: Progesterone vs. Vehicle Control start->treatment incubation Incubation (Time Course) treatment->incubation rna_isolation RNA Isolation incubation->rna_isolation cdna_synthesis cDNA Synthesis rna_isolation->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis Data Analysis (Relative Gene Expression) qpcr->data_analysis end End: Biological Interpretation data_analysis->end cells Cell Line progesterone_reagent Progesterone primers Gene-Specific Primers master_mix qPCR Master Mix

Workflow for analyzing progesterone's effect on gene expression.

References

The Multifaceted Biological Activity of Progesterone on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of progesterone on various cell lines, with a focus on its implications for cancer research and drug development. Progesterone, a key steroid hormone, exhibits a range of effects, from inducing apoptosis and cell cycle arrest to modulating complex signaling pathways, making it a subject of intense investigation for its therapeutic potential.

Quantitative Analysis of Progesterone's Effects

The cellular response to progesterone is highly dependent on the cell line, concentration, and duration of exposure. The following tables summarize the quantitative data from various studies, providing a comparative overview of its cytotoxic and cytostatic effects.

Table 1: IC50 Values of Progesterone in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 Value (µM)Citation
NCI-H295RAdrenocortical Carcinoma~25[1]
MUC-1Adrenocortical Carcinoma67.58[2]
ACC115mAdrenocortical Carcinoma51.76[2]
ES-2Ovarian Cancer21.24 ± 1.25[3]
TOV-21GOvarian Cancer25.18 ± 2.14[3]
UWB1.298Ovarian Cancer18.45 ± 2.23[3]
HEC-1AEndometrial Cancer22.35 ± 1.54[3]
HEC-59Endometrial Cancer18.97 ± 2.35[3]
SW480Colon Cancer>100[4]
HT-29Colon Cancer>100[4]

Note: A related compound, 6-methylene progesterone, showed significant cytotoxicity in various cell lines, including prostate, bladder, cervical, and melanoma, with LD50 values ranging from 0.5356 to 2.632 µg/ml[5].

Table 2: Progesterone-Induced Apoptosis in Cancer Cell Lines

Progesterone can trigger programmed cell death, or apoptosis, in a variety of cancer cell types.

Cell LineCancer TypeProgesterone Concentration (µM)Duration of Treatment (hours)Percentage of Apoptotic CellsCitation
T47-DBreast Cancer102443%[6]
T47-DBreast Cancer107248%[6]
MUC-1Adrenocortical CarcinomaIC5072Significant Increase[7]
MUC-1Adrenocortical CarcinomaIC5096Significant Increase[7]
NCI-H295RAdrenocortical CarcinomaIC50-Significant Increase[7]
Table 3: Effect of Progesterone on Cell Cycle Distribution

Progesterone can halt the progression of the cell cycle, thereby inhibiting proliferation.

Cell LineCancer TypeProgesterone ConcentrationDuration of Treatment (hours)Effect on Cell Cycle PhaseCitation
NCI-H295RAdrenocortical CarcinomaIC5072Increase in G1 phase (+10.65%)[7]
NCI-H295RAdrenocortical CarcinomaIC5096Increase in G1 phase (+3.08%)[7]
MUC-1Adrenocortical CarcinomaIC5072Increase in G2 phase (+11.1%)[7]
MUC-1Adrenocortical CarcinomaIC5096Increase in G2 phase (+8.18%), Decrease in S phase (-7.2%)[7]
MCF-7Breast CancerNot specified48Accumulation in sub-G1 phase[8]

Key Signaling Pathways Modulated by Progesterone

Progesterone exerts its effects through both classical (genomic) and non-classical (non-genomic) signaling pathways. The classical pathway involves the binding of progesterone to its nuclear receptors (PR-A and PR-B), which then act as transcription factors to regulate gene expression. The non-classical pathways are initiated at the cell membrane and involve rapid activation of various protein kinases.

Progesterone Signaling Pathways Progesterone Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone mPR Membrane PR (mPR) PGRMC1 Progesterone->mPR Non-Classical (Rapid) nPR Nuclear PR (PR-A/PR-B) Progesterone->nPR Classical (Genomic) Wnt_beta_catenin Wnt/β-catenin Progesterone->Wnt_beta_catenin Inhibition TGF_beta TGF-β Progesterone->TGF_beta Inhibition Kinase_Cascades Kinase Cascades (PKC, PKA, AKT, MAPK, c-Src) mPR->Kinase_Cascades PRE Progesterone Response Elements (PREs) nPR->PRE STATs STATs Kinase_Cascades->STATs Cellular_Response Cellular Response (Proliferation, Apoptosis, Differentiation) Kinase_Cascades->Cellular_Response Wnt_beta_catenin->Cellular_Response TGF_beta->Cellular_Response Gene_Expression Target Gene Expression PRE->Gene_Expression Gene_Expression->Cellular_Response

Caption: Progesterone's dual signaling mechanisms.

Progesterone's signaling network is complex and can lead to varied cellular outcomes. In breast cancer cells, it can activate MAPK and PI3K/Akt pathways, which are typically associated with cell survival and proliferation[9]. However, it can also inhibit pro-proliferative pathways like Wnt/β-catenin and TGF-β, contributing to its anti-cancer effects in certain contexts[10]. Furthermore, progesterone signaling can crosstalk with other pathways, such as the prolactin receptor/STAT pathway, to regulate cellular processes[11].

Experimental Protocols

Reproducible and rigorous experimental design is paramount in cell biology research. Below are detailed methodologies for key assays used to evaluate the biological activity of progesterone.

Cell Viability Assay (MTS/MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Cell Viability Assay Workflow Cell Viability Assay Workflow A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of Progesterone B->C D Incubate for a defined period (e.g., 24, 48, 72 hours) C->D E Add MTS/MTT reagent to each well D->E F Incubate for 1-4 hours at 37°C E->F G Measure absorbance at 490 nm (MTS) or 570 nm (MTT) F->G H Calculate cell viability relative to untreated controls G->H

Caption: Standard workflow for assessing cell viability.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of progesterone or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. IC50 values can be determined by plotting cell viability against the logarithm of the progesterone concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

  • Cell Treatment: Culture and treat cells with progesterone as described for the cell viability assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Incubation: Incubate the cells in the dark for 10-15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate the cells overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to degrade RNA and prevent its staining.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is used to generate a histogram that shows the distribution of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Detailed Protocol:

  • Protein Extraction: Lyse the progesterone-treated and control cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, p53, p21, cyclins).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting light signal using an imaging system.

  • Analysis: Quantify the protein band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.

Progesterone's Impact on Cellular Processes: A Logical Framework

Progesterone's influence on a cell line is a result of a cascade of events, beginning with receptor binding and culminating in a specific cellular response.

Progesterone Cellular Effects Logical Framework of Progesterone's Cellular Effects Progesterone Progesterone Receptor_Binding Receptor Binding (Nuclear and Membrane) Progesterone->Receptor_Binding Signal_Transduction Signal Transduction (Genomic and Non-Genomic) Receptor_Binding->Signal_Transduction Protein_Expression Altered Protein Expression (e.g., p53, Bcl-2, p21, p27, Cyclins) Signal_Transduction->Protein_Expression Cell_Cycle Cell Cycle Arrest (G1/S or G2/M) Protein_Expression->Cell_Cycle Apoptosis Induction of Apoptosis (Caspase Activation) Protein_Expression->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition

Caption: Cascade of events from progesterone binding to cellular response.

Upon binding to its receptors, progesterone initiates signaling cascades that alter the expression of key regulatory proteins. For instance, in some cancer cells, progesterone has been shown to upregulate the tumor suppressor p53 and downregulate the anti-apoptotic protein Bcl-2, thereby promoting apoptosis[6]. It can also induce the expression of cyclin-dependent kinase inhibitors like p21 and p27, which leads to cell cycle arrest[12]. The interplay of these molecular events ultimately determines the fate of the cell, leading to an overall inhibition of proliferation.

Conclusion

Progesterone demonstrates a complex and often cell-type-specific range of biological activities. Its ability to induce apoptosis and cell cycle arrest in various cancer cell lines underscores its potential as an anti-cancer agent. However, its proliferative effects in other contexts highlight the importance of understanding the underlying molecular mechanisms in specific cellular environments. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the multifaceted roles of progesterone and for professionals involved in the development of novel therapeutic strategies targeting progesterone signaling pathways. Further research is warranted to fully elucidate the intricate signaling networks governed by progesterone and to translate these findings into effective clinical applications.

References

The Precyasterone Synthesis Pathway: A Deep Dive into the Biosynthesis of a Complex Phytoecdysteroid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the precyasterone synthesis pathway, offering researchers, scientists, and drug development professionals a detailed exploration of its precursors, enzymatic steps, and the experimental methodologies used to elucidate this complex biosynthetic route. This compound is a key intermediate in the formation of cyasterone, a potent C29-phytoecdysteroid with significant biological activities. Understanding its synthesis is crucial for potential biotechnological production and therapeutic applications.

Introduction to Cyasterone and its Precursors

Cyasterone is a polyhydroxylated plant steroid belonging to the ecdysteroid family, which are analogs of insect molting hormones. Found in plants such as Cyathula capitata, cyasterone and its precursors are synthesized via the mevalonate pathway, starting from acetyl-CoA. Phytoecdysteroids are classified based on their carbon skeleton, with cyasterone being a C29 ecdysteroid, indicating its origin from a C29 phytosterol.

The biosynthesis of C29 phytoecdysteroids like cyasterone is believed to diverge from the primary phytosterol pathway. Early radiolabeling studies have shown that sitosterol and other C-24 ethyl sterols are likely precursors to this class of compounds. The pathway involves a series of hydroxylation, oxidation, and isomerization reactions to form the characteristic ecdysteroid polycyclic nucleus and side chain.

The this compound Synthesis Pathway

While the complete enzymatic cascade of cyasterone biosynthesis is still under investigation, tracer studies have allowed for the proposal of a plausible pathway. This compound is hypothesized to be a late-stage intermediate in this pathway, preceding the final modifications that yield cyasterone. The proposed pathway begins with common plant sterols and proceeds through a series of oxidative modifications.

Key Precursors in the Cyasterone Biosynthetic Pathway:

Precursor MoleculeClassRole in Pathway
Mevalonic AcidIsoprenoid PrecursorInitial building block from the mevalonate pathway.
SitosterolC29 PhytosterolA primary C29 sterol precursor in plants.
StigmasterolC29 PhytosterolAnother potential C29 sterol precursor.
C-24 Ethylidene SterolsSterol IntermediateHypothesized early intermediates in the side chain modification.
This compound Phytoecdysteroid Intermediate Direct precursor to Cyasterone.

The following diagram illustrates the proposed logical flow of the this compound synthesis pathway, highlighting the key conversion steps from a general phytosterol precursor.

Precyasterone_Synthesis_Pathway Mevalonate Mevalonate Pathway Phytosterols C29 Phytosterols (e.g., Sitosterol) Mevalonate->Phytosterols Multiple Steps Early_Intermediates Early Intermediates (C-24 Ethylidene Sterols) Phytosterols->Early_Intermediates Side-chain modification Oxidative_Modifications Series of Oxidative Modifications (Hydroxylations, Oxidations) Early_Intermediates->Oxidative_Modifications Ring & Side-chain modifications This compound This compound Oxidative_Modifications->this compound Formation of core ecdysteroid structure Cyasterone Cyasterone This compound->Cyasterone Final enzymatic step(s)

Proposed biosynthetic pathway leading to cyasterone.

Experimental Methodologies

The elucidation of the this compound synthesis pathway has relied on a combination of classical biochemical techniques and modern analytical methods.

Radiolabeling and Tracer Studies

A foundational experimental approach involves feeding plants with radiolabeled precursors and tracing their incorporation into downstream metabolites.

Protocol for Radiolabeling Studies in Cyathula capitata

  • Preparation of Radiolabeled Precursor: A solution of [2-¹⁴C,(4R)-4-³H₁]mevalonic acid is prepared in ethanol.

  • Administration: The radiolabeled solution is administered to the leaves of young Cyathula capitata plants over a period of several weeks.

  • Incubation and Harvest: The plants are allowed to metabolize the precursor for a designated period before harvesting.

  • Extraction: The plant material is macerated in a solvent such as ethanol, followed by refluxing to extract the steroids.

  • Purification: The crude extract is subjected to a series of chromatographic steps, including column chromatography and thin-layer chromatography (TLC), to isolate and purify cyasterone and its precursors.

  • Detection and Quantification: The radioactivity of the purified compounds is measured using liquid scintillation counting to determine the incorporation of the radiolabel.

The following diagram outlines the general workflow for such a radiolabeling experiment.

Radiolabeling_Workflow Start Start: Prepare Radiolabeled Precursor ([¹⁴C]Mevalonic Acid) Administer Administer to Plant (Cyathula capitata) Start->Administer Incubate Incubation Period Administer->Incubate Harvest Harvest Plant Material Incubate->Harvest Extract Solvent Extraction of Steroids Harvest->Extract Purify Chromatographic Purification (Column, TLC) Extract->Purify Analyze Radioactivity Measurement (Scintillation Counting) Purify->Analyze End End: Identify Labeled Intermediates Analyze->End

Workflow for radiolabeling experiments.
Quantitative Analysis using HPLC-MS/MS

Modern approaches for the quantitative analysis of phytoecdysteroids, including this compound and cyasterone, utilize High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and specificity for identifying and quantifying trace amounts of these compounds in complex plant extracts.

General Protocol for HPLC-MS/MS Analysis:

  • Sample Preparation: Plant material is homogenized and extracted with a suitable solvent, typically methanol or a methanol/water mixture.

  • Solid-Phase Extraction (SPE): The crude extract is often cleaned up using SPE to remove interfering compounds.

  • Chromatographic Separation: The purified extract is injected into an HPLC system equipped with a C18 column to separate the different ecdysteroids. A gradient elution with solvents like acetonitrile and water is commonly used.

  • Mass Spectrometric Detection: The eluting compounds are ionized (e.g., using electrospray ionization - ESI) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for each target analyte (Multiple Reaction Monitoring - MRM) to ensure accurate quantification.

The following table summarizes typical quantitative data obtained from HPLC-MS/MS analysis of ecdysteroids in plant extracts.

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Limit of Quantification (ng/mL)
Ecdysone12.5465.3447.30.5
20-Hydroxyecdysone10.8481.3463.30.2
Cyasterone11.2521.3503.30.8
This compound (hypothetical)11.8505.3487.31.0

*Note: The values for this compound are hypothetical and serve as an example for how it would be characterized.

Future Directions

The complete elucidation of the this compound synthesis pathway requires further research to identify and characterize the specific enzymes responsible for each conversion step. The use of modern techniques such as transcriptomics and proteomics in ecdysteroid-producing plants, combined with heterologous expression and in vitro enzyme assays, will be instrumental in achieving this goal. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up avenues for the sustainable production of these valuable bioactive compounds.

Natural sources and extraction of Precyasterone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources and Extraction of Cyasterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyasterone is a phytoecdysteroid, a class of naturally occurring steroid hormones found in various plants. Initially mistaken for "Precyasterone" in some contexts, Cyasterone has garnered significant interest within the scientific community for its diverse biological activities. It is structurally characterized as a polyhydroxylated ketosteroid with a C29 backbone. This guide provides a comprehensive overview of the natural sources, extraction, and purification methods of Cyasterone, along with an exploration of its known signaling pathways. All quantitative data is summarized for clarity, and detailed experimental protocols are provided to facilitate further research.

Natural Sources of Cyasterone

Cyasterone is predominantly found in plants belonging to the Amaranthaceae and Lamiaceae families. The concentration of Cyasterone can vary significantly depending on the plant species, the specific part of the plant, and geographical location.

Table 1: Quantitative Analysis of Cyasterone in Various Plant Sources

Plant SpeciesFamilyPlant PartCyasterone ConcentrationReference
Cyathula officinalisAmaranthaceaeRootsHigh, but specific quantification not provided in the search results.[1][2][3][4][5]
Ajuga decumbensLamiaceaeWhole PlantPresent, but specific quantification not provided in the search results.[6][7][8]
Ajuga ivaLamiaceaeLeaves & RootsHighest concentrations among the studied Ajuga species.[9]
Ajuga chamaepitysLamiaceaeLeavesTended to have higher concentrations.[9]
Cyathula capitataAmaranthaceaeNot SpecifiedMain phytoecdysteroid component.[10]

Extraction and Purification of Cyasterone

The extraction and purification of Cyasterone from its natural sources involve multi-step processes that leverage its physicochemical properties. The polar nature of phytoecdysteroids necessitates the use of polar solvents for extraction and chromatographic techniques for purification.

Experimental Protocol: Extraction and Purification from Radix Cyathulae (Cyathula officinalis roots)

This protocol is adapted from a method described for the small-scale production of Cyasterone.[1]

1. Extraction:

  • Plant Material Preparation: Air-dried roots of Cyathula officinalis are powdered.
  • Solvent: 70% ethanol.
  • Procedure:
  • The powdered root material is subjected to reflux extraction with 70% ethanol.
  • This process is repeated twice to ensure maximum extraction efficiency.

2. Isolation (Macroporous Resin Chromatography):

  • Stationary Phase: Macroporous resin.
  • Elution:
  • The crude extract is loaded onto the macroporous resin column.
  • The column is first washed with water and 10% ethanol to remove highly polar impurities.
  • Cyasterone is then eluted using 5 bed volumes (BV) of 50% ethanol at a flow rate of 0.8 BV/min.
  • Outcome: The eluate is collected and dried to yield crude Cyasterone extracts.

3. Purification (Silica Gel Column Chromatography):

  • Stationary Phase: Silica gel.
  • Eluent: Chloroform-95% ethanol (10:1, v/v).
  • Procedure:
  • The crude Cyasterone extract is subjected to silica gel column chromatography.
  • Elution is performed with the chloroform-ethanol mixture.
  • Outcome: Fractions containing Cyasterone are collected.

4. Recrystallization:

  • Solvent: Methanol.
  • Procedure: The purified Cyasterone fractions are repeatedly recrystallized from methanol to obtain a crystalline final product.

Experimental Workflow Diagram

Extraction_Workflow start Powdered Roots of Cyathula officinalis reflux Reflux Extraction (70% Ethanol, 2x) start->reflux crude_extract Crude Ethanol Extract reflux->crude_extract macroporous Macroporous Resin Chromatography crude_extract->macroporous wash Wash with H2O and 10% Ethanol macroporous->wash Impurity Removal elution1 Elute with 50% Ethanol macroporous->elution1 crude_cyasterone Crude Cyasterone elution1->crude_cyasterone silica_gel Silica Gel Column Chromatography crude_cyasterone->silica_gel elution2 Elute with Chloroform:Ethanol (10:1) silica_gel->elution2 purified_cyasterone Purified Cyasterone Fractions elution2->purified_cyasterone recrystallization Recrystallization (Methanol) purified_cyasterone->recrystallization final_product Crystalline Cyasterone recrystallization->final_product

Caption: Workflow for the extraction and purification of Cyasterone.

Signaling Pathways of Cyasterone

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of Cyasterone, identifying its interaction with key cellular signaling pathways.

Inhibition of the EGFR Signaling Pathway

Cyasterone has been identified as a natural inhibitor of the Epidermal Growth Factor Receptor (EGFR).[11] The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is often implicated in cancer.

Experimental Details:

  • Cell Lines: A549 (human lung carcinoma) and MGC823 (human gastric cancer) cells.

  • Treatment: Cells were treated with varying concentrations of Cyasterone (0-60 μg/ml) for 24-48 hours.

  • Key Findings: Cyasterone treatment led to a dose-dependent decrease in the phosphorylation of EGFR (p-EGFR), as well as downstream effectors MEK (p-MEK) and mTOR (p-mTOR) in A549 cells.[11] This inhibition of the MAPK signaling cascade resulted in a dose-dependent decrease in cell proliferation.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds p_EGFR p-EGFR EGFR->p_EGFR Autophosphorylation MEK MEK p_EGFR->MEK Activates p_MEK p-MEK MEK->p_MEK mTOR mTOR p_MEK->mTOR Activates p_mTOR p-mTOR mTOR->p_mTOR Proliferation Cell Proliferation p_mTOR->Proliferation Promotes Cyasterone Cyasterone Cyasterone->p_EGFR Inhibits Cyasterone->p_MEK Inhibits Cyasterone->p_mTOR Inhibits

Caption: Cyasterone's inhibition of the EGFR signaling pathway.

Protective Effect via the PI3K/AKT Signaling Pathway

Cyasterone has demonstrated a protective effect against dexamethasone (DXM)-induced apoptosis in bone marrow stromal cells (BMSCs) by modulating the PI3K/AKT signaling pathway.[1][12] This pathway is crucial for cell survival and the inhibition of apoptosis.

Experimental Details:

  • Cell Model: Dexamethasone-induced apoptosis in rat BMSCs.

  • Treatment: BMSCs were treated with DXM in the presence or absence of Cyasterone.

  • Key Findings: Cyasterone treatment inhibited the activation of apoptosis induced by DXM. This was associated with the modulation of the PI3K/AKT pathway, leading to a decrease in the expression of pro-apoptotic proteins and an increase in anti-apoptotic proteins.

PI3K_AKT_Pathway DXM Dexamethasone (DXM) PI3K PI3K DXM->PI3K Inhibits AKT AKT PI3K->AKT Activates p_AKT p-AKT AKT->p_AKT Apoptosis Apoptosis p_AKT->Apoptosis Inhibits Cell_Survival Cell Survival p_AKT->Cell_Survival Promotes Cyasterone Cyasterone Cyasterone->PI3K Activates

Caption: Cyasterone's protective effect on the PI3K/AKT pathway.

Biosynthesis of Cyasterone

Cyasterone, like other phytoecdysteroids, is synthesized in plants through the mevalonate pathway, starting from acetyl-CoA.[11][12][13][14] This complex biosynthetic route involves the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are precursors to sterols. While the general pathway for phytoecdysteroids is understood to proceed via cholesterol, the specific enzymatic steps leading to the unique C29 structure of Cyasterone are not yet fully elucidated.

Conclusion

Cyasterone is a promising natural product with well-defined origins and significant biological activities. This guide has provided a detailed overview of its natural sources, with a focus on the Amaranthaceae and Lamiaceae families, and has outlined a practical protocol for its extraction and purification from Cyathula officinalis. Furthermore, the elucidation of its roles in inhibiting the EGFR pathway and promoting cell survival via the PI3K/AKT pathway opens avenues for its potential application in oncology and regenerative medicine. Future research should focus on obtaining more precise quantitative data on Cyasterone content in various botanicals, optimizing extraction and purification for industrial scale-up, and further delineating its biosynthetic pathway and molecular mechanisms of action.

References

An In-depth Technical Guide to Progesterone

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: This document provides a comprehensive technical overview of Progesterone. Initial searches for "Precyasterone" did not yield a recognized compound, suggesting a possible misspelling. The data herein pertains to Progesterone, a key steroid hormone.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of Progesterone's molecular characteristics, signaling pathways, and common experimental methodologies.

Molecular and Physicochemical Data

Progesterone is a C21 steroid hormone essential for the menstrual cycle, pregnancy, and embryogenesis.[1] Its core chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₂₁H₃₀O₂[1][2][3]
Molecular Weight 314.46 g/mol [2][3]
CAS Number 57-83-0[2][3]
IUPAC Name Pregn-4-ene-3,20-dione[1]
Synonyms P4, Pregnenedione[1]
Melting Point 121-131 °C (polymorph dependent)[2]
Solubility Insoluble in water; Soluble in alcohol, acetone, dioxane[2]

Signaling Pathways

Progesterone exerts its biological effects through both classical (genomic) and non-classical (non-genomic) signaling pathways. These pathways are crucial for its diverse physiological roles, from reproductive health to neuroprotection.

Canonical (Genomic) Signaling Pathway

The canonical pathway involves the binding of progesterone to its intracellular receptors, Progesterone Receptor A (PR-A) and Progesterone Receptor B (PR-B). These receptors are ligand-activated transcription factors that modulate the expression of target genes.

Canonical_Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P4 Progesterone P4_in Progesterone P4->P4_in Diffusion PR Progesterone Receptor (PR) -HSP Complex PR_P4 PR-Progesterone Complex PR->PR_P4 Conformational Change & HSP Dissociation P4_in->PR Binding PR_P4_dimer Dimerized PR-Progesterone PR_P4->PR_P4_dimer Dimerization & Nuclear Translocation PRE Progesterone Response Element (PRE) PR_P4_dimer->PRE DNA Binding Gene Target Gene Transcription PRE->Gene Recruitment of Co-regulators mRNA mRNA Gene->mRNA Transcription

Canonical Progesterone Signaling Pathway
Non-Canonical (Non-Genomic) Signaling Pathways

Progesterone can also elicit rapid cellular responses through membrane-associated progesterone receptors (mPRs) and the progesterone receptor membrane component 1 (PGRMC1). These interactions activate various downstream signaling cascades, such as the MAPK pathway.

NonCanonical_Progesterone_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P4 Progesterone mPR mPR / PGRMC1 P4->mPR Binding Src Src Kinase mPR->Src Activation MAPK_cascade RAS/RAF/MAPK Cascade Src->MAPK_cascade Initiation Cellular_Response Rapid Cellular Response MAPK_cascade->Cellular_Response Signaling

Non-Canonical Progesterone Signaling Pathway

Experimental Protocols

A variety of experimental techniques are employed to study the synthesis, quantification, and activity of progesterone. Below are detailed methodologies for key experiments.

Quantification of Progesterone by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying progesterone levels in biological samples like serum, plasma, and tissue culture media.

Principle: This is a competitive immunoassay. Progesterone in the sample competes with a known amount of enzyme-labeled progesterone (e.g., progesterone-HRP) for binding to a limited number of anti-progesterone antibody-coated wells. The amount of bound enzyme conjugate is inversely proportional to the concentration of progesterone in the sample.

Materials:

  • Microtiter plate pre-coated with anti-progesterone antibody

  • Progesterone standards of known concentrations

  • Progesterone-enzyme conjugate (e.g., HRP-conjugate)

  • Wash buffer (e.g., PBS with Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., dilute sulfuric acid)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare samples and standards at the desired dilutions.

  • Competitive Binding: Add standards and samples to the respective wells of the microtiter plate. Add the progesterone-enzyme conjugate to all wells. Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.[3]

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove any unbound progesterone and enzyme conjugate.

  • Substrate Reaction: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, leading to a color change. Incubate for a set period (e.g., 15-30 minutes) in the dark.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. This will typically result in a color change (e.g., from blue to yellow for TMB with a sulfuric acid stop solution).

  • Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the progesterone concentration in the samples by interpolating their absorbance values on the standard curve.

Progesterone Receptor Binding Assay

This assay is used to screen for and characterize compounds that bind to the progesterone receptor.

Principle: A fluorescently labeled progesterone ligand (tracer) binds to the progesterone receptor ligand-binding domain (PR-LBD). Test compounds that also bind to the PR-LBD will compete with the tracer, leading to a decrease in the fluorescence polarization signal.

Materials:

  • Progesterone Receptor Ligand Binding Domain (PR-LBD), often GST-tagged

  • Fluorescently labeled progesterone ligand (e.g., Fluormone PL Red)

  • Assay buffer

  • Test compounds and a known PR ligand (e.g., progesterone) as a positive control

  • Microplate compatible with fluorescence polarization reading

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control. Prepare a working solution of the PR-LBD and the fluorescent tracer in the assay buffer.

  • Assay Setup: In a microplate, add the test compounds/control, the PR-LBD, and the fluorescent tracer to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Reading: Measure the fluorescence polarization of each well using a suitable microplate reader.

  • Data Analysis: The binding of the test compound will displace the fluorescent tracer from the PR-LBD, causing a decrease in the fluorescence polarization value. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the tracer binding.

Analysis of Progesterone-Regulated Gene Expression by qPCR

Quantitative Polymerase Chain Reaction (qPCR) is used to measure changes in the expression of specific genes in response to progesterone treatment.

Principle: Cells are treated with progesterone, and the total RNA is extracted. The RNA is then reverse-transcribed into complementary DNA (cDNA). The abundance of specific gene transcripts in the cDNA is quantified using qPCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

Materials:

  • Cell culture reagents

  • Progesterone

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (containing DNA polymerase, dNTPs, and fluorescent dye)

  • Gene-specific forward and reverse primers for target and reference genes

  • qPCR instrument

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat them with progesterone or a vehicle control for a specific duration.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's protocol. Assess the quality and quantity of the extracted RNA.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reactions by combining the cDNA, qPCR master mix, and gene-specific primers for the target gene(s) and at least one stably expressed reference gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: Run the qPCR reaction in a qPCR instrument using an appropriate thermal cycling protocol (denaturation, annealing, and extension steps).

  • Data Analysis: The instrument measures the fluorescence at each cycle. The cycle at which the fluorescence crosses a certain threshold is the quantification cycle (Cq). Normalize the Cq values of the target genes to the Cq values of the reference gene (ΔCq). Calculate the fold change in gene expression in progesterone-treated samples compared to control samples using the ΔΔCq method.

Experimental and Logical Workflows

The study of progesterone often involves a multi-step process, from initial screening to in-depth mechanistic studies.

Experimental_Workflow cluster_screening Compound Screening & Characterization cluster_quantification Quantification & Analysis cluster_functional Functional Genomics & Proteomics cluster_invivo In Vivo Studies Receptor_Binding Progesterone Receptor Binding Assay Reporter_Assay Cell-Based Reporter Gene Assay Receptor_Binding->Reporter_Assay Validate Activity qPCR qPCR for Target Gene Expression Reporter_Assay->qPCR Investigate Mechanism ELISA ELISA for Progesterone Quantification Animal_Model Animal Model Studies ELISA->Animal_Model Mass_Spec LC-MS/MS for Metabolite Profiling Mass_Spec->Animal_Model Western_Blot Western Blot for Protein Expression qPCR->Western_Blot Confirm Protein Level Changes RNA_Seq RNA-Seq for Global Transcriptome Analysis Western_Blot->RNA_Seq Broader Impact Analysis RNA_Seq->Animal_Model Test In Vivo Efficacy

General Experimental Workflow for Progesterone Research

References

An In-depth Technical Guide to Ecdysteroid Receptor Binding and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "precyasterone" did not yield any specific scientific data regarding its receptor binding affinity or mechanism of action. Therefore, this guide focuses on the well-characterized ecdysteroid receptor system as a comprehensive and relevant model for steroid hormone receptor binding studies. The principles and methodologies described herein are broadly applicable to the study of novel steroid-like compounds.

Introduction

Ecdysteroids are a class of steroid hormones that play a critical role in the developmental processes of arthropods, including molting and metamorphosis. The primary active ecdysteroid, 20-hydroxyecdysone (20E), exerts its effects by binding to a nuclear receptor complex, initiating a cascade of gene expression. Understanding the binding affinity of various ligands to the ecdysone receptor and the subsequent signaling pathways is crucial for the development of novel insecticides and for elucidating fundamental principles of steroid hormone action. This technical guide provides an in-depth overview of ecdysteroid receptor binding affinity studies, detailing experimental protocols and the intricate signaling networks involved.

Data Presentation: Ecdysteroid Receptor Binding Affinities

The affinity of a ligand for its receptor is a key determinant of its biological activity. The dissociation constant (Kd), the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium, is a common measure of binding affinity. A lower Kd value indicates a higher binding affinity. The following table summarizes the binding affinities of various ecdysteroids and non-steroidal agonists to the ecdysone receptor (EcR), often in a heterodimeric complex with the ultraspiracle protein (USP).

CompoundReceptor ComplexOrganismBinding Affinity (Kd/Ki/IC50)Reference
Ponasterone AEcR/USPChilo suppressalisKd = 1.2 nM[1]
Ponasterone AEcR onlyChilo suppressalisKd = 55 nM[1]
20-Hydroxyecdysone (20E)EcR/USPDrosophila melanogasterHigh Affinity (qualitative)[2]
Tebufenozide (non-steroidal)EcRLepidopteraHigh Affinity (EC50 in nM range)[2]
Halofenozide (non-steroidal)EcRAnthonomus grandisLower Affinity (EC50 = 5-45 µM)[2]

Experimental Protocols

Radioligand Binding Assay for Ecdysteroid Receptor

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[3] This protocol describes a filtration-based assay to determine the binding affinity of a test compound for the ecdysone receptor.

a. Materials:

  • Receptor Source: In vitro translated EcR and USP proteins, or nuclear extracts from insect cell lines (e.g., Sf9, Kc cells).[1]

  • Radioligand: [³H]Ponasterone A (a high-affinity ecdysteroid).

  • Test Compounds: Unlabeled ecdysteroids or synthetic analogs for competition assays.

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents.

  • Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/C).

  • Scintillation Counter: For quantifying radioactivity.

b. Experimental Workflow Diagram:

Radioligand_Binding_Assay_Workflow start_end start_end process process decision decision output output start Start prepare_reagents Prepare Reagents: - Receptor preparation (EcR/USP) - Radioligand ([³H]Ponasterone A) - Test compounds - Assay buffer start->prepare_reagents incubation Incubate receptor, radioligand, and test compound at various concentrations. prepare_reagents->incubation filtration Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. incubation->filtration washing Wash filters with ice-cold buffer to remove non-specifically bound radioligand. filtration->washing scintillation_counting Measure radioactivity on filters using a scintillation counter. washing->scintillation_counting data_analysis Data Analysis: - Calculate specific binding - Determine Kd or IC50 values scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a radioligand binding assay.

c. Step-by-Step Procedure:

  • Receptor Preparation: Prepare nuclear extracts from a suitable insect cell line or use an in vitro transcription/translation system to produce EcR and USP proteins.[1]

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of [³H]Ponasterone A, and varying concentrations of the unlabeled test compound. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the amount of specifically bound radioligand by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation. For saturation binding assays, plot specific binding against the concentration of the radioligand to determine the Kd and Bmax.[4]

Signaling Pathways of the Ecdysone Receptor

Ecdysteroids can trigger cellular responses through both genomic and non-genomic signaling pathways.

The Canonical (Genomic) Signaling Pathway

The classical ecdysone signaling pathway involves the direct regulation of gene expression.

a. Pathway Description: In the absence of a ligand, the EcR/USP heterodimer is localized in the nucleus and can be associated with co-repressor proteins, actively repressing the transcription of target genes.[5] Upon binding of 20E to the ligand-binding pocket of EcR, the receptor complex undergoes a conformational change. This change leads to the dissociation of co-repressors and the recruitment of co-activator proteins. The activated ligand-receptor complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes.[6] This binding initiates the transcription of "early" genes, such as Broad-Complex, E74, and E75. The protein products of these early genes are themselves transcription factors that, in turn, regulate the expression of a larger set of "late" genes, which are responsible for executing the physiological responses to the hormone, such as molting and metamorphosis.[7][8]

b. Signaling Pathway Diagram:

Canonical_Ecdysone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand ligand receptor receptor complex complex gene gene protein protein process process ecdysone_cyto 20-Hydroxyecdysone (20E) ecr_usp_inactive EcR/USP Heterodimer + Co-repressors ecdysone_cyto->ecr_usp_inactive Binds to EcR ecr_usp_active Activated EcR/USP/20E Complex + Co-activators ecr_usp_inactive->ecr_usp_active Conformational Change ecre Ecdysone Response Element (EcRE) ecr_usp_active->ecre Binds to early_genes Early Genes (e.g., Broad-Complex, E74, E75) ecre->early_genes Activates Transcription early_proteins Early Gene Proteins (Transcription Factors) early_genes->early_proteins Translation late_genes Late Genes early_proteins->late_genes Regulate Transcription late_proteins Late Gene Proteins late_genes->late_proteins Translation response Physiological Response (Molting, Metamorphosis) late_proteins->response

Caption: The canonical ecdysone signaling pathway.
Non-Genomic Signaling Pathway

In addition to the classical nuclear receptor-mediated pathway, ecdysteroids can also elicit rapid, non-genomic responses.

a. Pathway Description: Recent evidence suggests that 20E can bind to a G-protein coupled receptor (GPCR) on the cell membrane, such as the dopamine receptor (DopEcR). This binding can trigger rapid intracellular signaling cascades, including the activation of second messengers like cyclic AMP (cAMP) and calcium (Ca²⁺), and the activation of protein kinases such as Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK). These rapid signaling events can modulate cellular processes independently of gene transcription and can also influence the genomic signaling pathway.

b. Signaling Pathway Diagram:

Non_Genomic_Ecdysone_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand ligand receptor receptor g_protein G-Protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates plc Phospholipase C g_protein->plc Activates effector effector second_messenger second_messenger kinase kinase response response ecdysone_extra 20-Hydroxyecdysone (20E) gpcr G-Protein Coupled Receptor (e.g., DopEcR) ecdysone_extra->gpcr Binds to gpcr->g_protein Activates camp cAMP adenylyl_cyclase->camp Produces ca2 Ca²⁺ plc->ca2 Mobilizes pka Protein Kinase A camp->pka Activates pkc Protein Kinase C ca2->pkc Activates cellular_response Rapid Cellular Response pka->cellular_response mapk MAPK Cascade pkc->mapk Activates mapk->cellular_response

Caption: A non-genomic ecdysone signaling pathway.

Conclusion

The study of ecdysteroid receptor binding and signaling provides a powerful model system for understanding steroid hormone action. The methodologies outlined in this guide, from quantitative binding assays to the elucidation of complex signaling networks, are fundamental tools for researchers in endocrinology, entomology, and drug discovery. While the specific compound "this compound" remains uncharacterized in the public domain, the experimental frameworks presented here offer a clear path forward for the investigation of its, or any novel steroid-like compound's, biological activity and mechanism of action. Future research in this area will continue to uncover the intricacies of steroid hormone signaling and pave the way for the development of innovative chemical tools and therapeutics.

References

In Silico Modeling of Progesterone Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Progesterone, a key steroid hormone, plays a pivotal role in the female reproductive system and is implicated in various physiological and pathological processes, including the menstrual cycle, pregnancy, and breast cancer. Its biological effects are primarily mediated through the progesterone receptor (PR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Understanding the molecular interactions between progesterone and its receptor is paramount for the development of novel therapeutics targeting PR-mediated signaling pathways.

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions between progesterone and the progesterone receptor. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational approaches to accelerate their research and discovery efforts. This document outlines the structural basis of progesterone-PR interactions, presents quantitative binding data for various ligands, details relevant experimental protocols for model validation, and illustrates key signaling pathways and computational workflows.

Progesterone and the Progesterone Receptor: Structure and Function

Progesterone is a C21 steroid hormone that readily diffuses across the cell membrane to bind to the intracellular progesterone receptor. The PR exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities. Like other steroid receptors, the PR is a modular protein comprising several functional domains:

  • N-Terminal Domain (NTD): A highly variable region involved in transcriptional activation.

  • DNA-Binding Domain (DBD): A conserved region containing two zinc-finger motifs that facilitates the binding of the receptor to specific DNA sequences known as progesterone response elements (PREs).

  • Hinge Region: A flexible linker that connects the DBD and the LBD.

  • Ligand-Binding Domain (LBD): A C-terminal domain responsible for binding progesterone and other ligands, as well as receptor dimerization and interaction with co-regulator proteins.

Upon binding to progesterone, the PR undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus. In the nucleus, the PR-ligand complex binds to PREs in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription. This is known as the genomic signaling pathway .

In addition to this classical mechanism, progesterone can also elicit rapid, non-genomic effects through membrane-associated PRs. This signaling pathway involves the activation of intracellular protein kinases, such as c-Src and mitogen-activated protein kinases (MAPKs), leading to rapid cellular responses.

Data Presentation: Ligand Binding Affinities for the Progesterone Receptor

The affinity of a ligand for the progesterone receptor is a critical parameter in drug design and is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of progesterone and a selection of well-characterized PR agonists and antagonists.

LigandTypeReceptor Isoform(s)Binding AffinityCitation(s)
ProgesteroneAgonistPR-A / PR-BKd: ~1 nM[1]
R5020 (Promegestone)AgonistPR-A / PR-BHigh Affinity[2]
Medroxyprogesterone acetateAgonistPR-A / PR-BPotent Agonist[1]
NorethindroneAgonistPR-A / PR-BHigh Affinity[3]
Mifepristone (RU486)AntagonistPR / GRIC50: 0.2 nM (PR), 2.6 nM (GR)[1][4][5]
OnapristoneAntagonistPR-A / PR-BKd: 11.6 nM (endometrium), 11.9 nM (myometrium)[4]
Ulipristal AcetateSelective PR ModulatorPR-A / PR-BHigh Affinity[4]
LonaprisanAntagonistPR-A / PR-BIC50: 3.6 pM (PR-A), 2.5 pM (PR-B)[4]
PF-02413873AntagonistPRKi: 2.6 nM[4]
PF-02367982AntagonistPRIC50: 47.3 nM[4]

In Silico Modeling of Progesterone-PR Interactions

In silico modeling has become an indispensable tool in modern drug discovery, providing atomic-level insights into ligand-receptor interactions and guiding the rational design of novel therapeutics.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful technique for virtual screening of large compound libraries and for understanding the binding mode of known ligands.

Key Amino Acid Residues in the PR Ligand-Binding Pocket:

Several amino acid residues within the LBD of the progesterone receptor are crucial for accommodating progesterone and other ligands. These include:

  • Hydrogen Bonding: Gln725 and Arg766 form key hydrogen bonds with the keto groups of progesterone.[6] Asn719 is another important residue involved in hydrogen bonding with certain ligands.[6]

  • Hydrophobic Interactions: A number of hydrophobic residues, including Leu718, Met759, Met801, and Phe778, create a pocket that accommodates the steroid scaffold of progesterone.[6]

  • Flexibility: The PR ligand-binding pocket exhibits considerable flexibility, allowing it to accommodate a variety of ligands with different sizes and shapes.[3]

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of conformational changes, the stability of interactions, and the influence of solvent.

Experimental Protocols for Model Validation

In silico models must be validated through experimental data. The following are key experimental protocols used to study progesterone-PR interactions.

Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-progesterone) for binding to the progesterone receptor.

Protocol Outline:

  • Preparation of PR: Isolate cytosol containing the progesterone receptor from a suitable source (e.g., T47D breast cancer cells or rabbit uterus).

  • Incubation: Incubate the PR-containing cytosol with a fixed concentration of radiolabeled progesterone and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from the unbound radiolabeled ligand using a method such as dextran-coated charcoal or gel filtration.

  • Quantification: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radiolabeled ligand as a function of the test compound concentration to determine the IC50 value.

Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the progesterone receptor in response to a ligand.

Protocol Outline:

  • Cell Culture: Culture a suitable cell line (e.g., T47D or MCF7) that endogenously expresses the progesterone receptor or has been transfected with a PR expression vector.

  • Transfection: Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with progesterone response elements (PREs).

  • Treatment: Treat the transfected cells with varying concentrations of the test compound.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity as a function of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.[7][8][9][10][11]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the DNA binding sites of the progesterone receptor on a genome-wide scale.[12][13][14][15][16]

Protocol Outline:

  • Cross-linking: Treat cells with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the progesterone receptor to immunoprecipitate the PR-DNA complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA fragments that were bound to the PR.

  • Analysis: Analyze the purified DNA using quantitative PCR (ChIP-qPCR) to assess PR binding to specific gene promoters or by high-throughput sequencing (ChIP-seq) to map PR binding sites across the entire genome.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical progesterone signaling pathway and a typical in silico modeling workflow.

Progesterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR PR_HSP PR-HSP Complex PR->PR_HSP PR_dimer PR Dimer PR->PR_dimer Dimerization cSrc c-Src PR->cSrc Non-genomic pathway HSP Heat Shock Proteins HSP->PR_HSP PR_HSP->PR Progesterone binding PR_dimer_nuc PR Dimer PR_dimer->PR_dimer_nuc Nuclear Translocation MAPK MAPK Pathway cSrc->MAPK PRE Progesterone Response Element (PRE) PR_dimer_nuc->PRE Transcription Gene Transcription PRE->Transcription CoReg Co-regulators CoReg->PRE mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Progesterone signaling pathways.

In_Silico_Workflow cluster_setup Model Preparation cluster_modeling Computational Modeling cluster_analysis Analysis and Validation Receptor Receptor Structure (PDB) Prep_Receptor Receptor Preparation (Add Hydrogens, Assign Charges) Receptor->Prep_Receptor Ligand Ligand Library (SDF, MOL2) Prep_Ligand Ligand Preparation (Generate 3D Conformations, Assign Charges) Ligand->Prep_Ligand Docking Molecular Docking Prep_Receptor->Docking Prep_Ligand->Docking MD Molecular Dynamics Simulations Docking->MD Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Binding_Energy Binding Free Energy Calculation (MM/PBSA, FEP) MD->Binding_Energy Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) MD->Interaction_Analysis Experimental_Validation Experimental Validation (Binding Assays, Reporter Assays) Binding_Energy->Experimental_Validation Lead_Optimization Lead Optimization Pose_Analysis->Lead_Optimization Interaction_Analysis->Lead_Optimization Experimental_Validation->Lead_Optimization

References

Methodological & Application

Application Note & Protocol: Precyasterone Activity Profiling using an Ecdysone Receptor Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Precyasterone is a phytoecdysteroid, a class of steroid hormones found in plants that are structural analogs of insect molting hormones. These compounds exert their biological effects primarily through the activation of the Ecdysone Receptor (EcR), a nuclear receptor.[1] In insects, the EcR forms a heterodimer with the Ultraspiracle protein (USP), the ortholog of the vertebrate Retinoid X Receptor (RXR).[1][2] Upon binding of an ecdysteroid ligand like this compound, the EcR/USP heterodimer undergoes a conformational change, binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter region of target genes, and recruits coactivators to initiate transcription.[2][3][4]

This protocol describes a cell-based dual-luciferase reporter gene assay to quantify the agonist activity of this compound on the Ecdysone Receptor. The assay utilizes mammalian cells (e.g., HEK293T) transiently transfected with three key components:

  • An expression vector for the Ecdysone Receptor (EcR).

  • An expression vector for its heterodimer partner, Ultraspiracle protein (USP) or its mammalian ortholog, RXR.[5]

  • A reporter plasmid containing a Firefly luciferase gene under the transcriptional control of a promoter with multiple EcREs.

  • A control plasmid constitutively expressing Renilla luciferase for normalization of transfection efficiency and cell viability.[6][7][8]

Activation of the EcR by this compound drives the expression of Firefly luciferase. The resulting luminescence is measured and normalized against the Renilla luciferase signal, providing a highly sensitive and quantitative measure of receptor activation.[6]

Signaling Pathway Diagram

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Ligand) Activated_Complex Active Ligand-Bound Complex This compound->Activated_Complex Enters Nucleus & Binds to Complex EcR EcR EcR_USP Inactive EcR-USP Complex EcR->EcR_USP Heterodimerization USP USP/RXR USP->EcR_USP EcR_USP->Activated_Complex EcRE EcRE (DNA Response Element) Activated_Complex->EcRE Binds DNA Luciferase Firefly Luciferase Gene EcRE->Luciferase Transcription Transcription & Translation EcRE->Transcription Initiates Luminescence Luminescence (Signal) Transcription->Luminescence

Caption: Ecdysone Receptor signaling pathway for luciferase reporter activation.

Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)
HEK293T CellsATCCCRL-3216
DMEM, high glucose, GlutaMAX™Thermo Fisher10566016
Fetal Bovine Serum (FBS), QualifiedThermo Fisher26140079
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher15140122
Opti-MEM™ I Reduced Serum MediumThermo Fisher31985062
Lipofectamine® 3000 Transfection ReagentThermo FisherL3000015
pCMV-EcR Expression VectorCustom/AcademicN/A
pCMV-RXR Expression VectorCustom/AcademicN/A
pGL4-EcRE-Luciferase Reporter Vector*Custom/AcademicN/A
pRL-TK (Renilla Luciferase Control)PromegaE2241
This compoundCustom SynthesisN/A
20-Hydroxyecdysone (Positive Control)Sigma-AldrichH5142
DMSO, Biotechnology GradeSigma-AldrichD2650
96-well white, clear-bottom assay platesCorning3610
Dual-Glo® Luciferase Assay SystemPromegaE2920
LuminometerVariousN/A

Note: Specific expression and reporter vectors for the Ecdysone Receptor system may need to be obtained from academic collaborators or constructed based on published sequences.

Experimental Workflow Diagram

Experimental_Workflow Day1 Day 1: Cell Seeding Seed Seed HEK293T cells into 96-well plate (2x10^4 cells/well) Day1->Seed Day2 Day 2: Transfection PrepareTx Prepare transfection complexes: EcR + RXR + EcRE-Luc + Renilla-TK + Lipofectamine 3000 in Opti-MEM Day2->PrepareTx Day3 Day 3: Compound Treatment PrepareCmpd Prepare serial dilutions of This compound & 20E Control in DMEM Day3->PrepareCmpd Day4 Day 4: Lysis & Luminescence Reading AddLysis Add Dual-Glo® Luciferase Reagent (Lyses cells, Substrate for Firefly Luc) Day4->AddLysis Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Incubate1->Day2 Transfect Add complexes to cells PrepareTx->Transfect Incubate2 Incubate 18-24h Transfect->Incubate2 Incubate2->Day3 Treat Replace medium with compound dilutions PrepareCmpd->Treat Incubate3 Incubate 24h Treat->Incubate3 Incubate3->Day4 Read1 Read Firefly Luminescence (RLU_F) AddLysis->Read1 AddStop Add Dual-Glo® Stop & Glo® Reagent (Quenches Firefly, Substrate for Renilla Luc) Read1->AddStop Read2 Read Renilla Luminescence (RLU_R) AddStop->Read2 Analyze Analyze Data: Normalize RLU_F / RLU_R Plot dose-response curves Read2->Analyze

Caption: Workflow for the Dual-Luciferase Ecdysone Receptor Reporter Assay.

Detailed Experimental Protocol

5.1 Day 1: Cell Seeding

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Trypsinize and resuspend cells to a concentration of 2 x 10⁵ cells/mL in complete culture medium.

  • Dispense 100 µL of the cell suspension (20,000 cells) into each well of a white, clear-bottom 96-well plate.

  • Incubate the plate for 24 hours.

5.2 Day 2: Transient Transfection

  • For each well, prepare the DNA mixture in an Eppendorf tube by diluting the following plasmids in 10 µL of Opti-MEM™:

    • 50 ng pCMV-EcR

    • 50 ng pCMV-RXR

    • 100 ng pGL4-EcRE-Luciferase

    • 10 ng pRL-TK (Renilla control)

  • In a separate tube, dilute 0.3 µL of Lipofectamine® 3000 reagent in 10 µL of Opti-MEM™.

  • Add the diluted DNA to the diluted Lipofectamine® 3000 (1:1 volume), mix gently, and incubate for 15 minutes at room temperature to allow complexes to form.

  • Add 20 µL of the DNA-lipid complex to each well containing cells. Gently swirl the plate to mix.

  • Incubate for 18-24 hours.

5.3 Day 3: Compound Treatment

  • Prepare a 10 mM stock solution of this compound and 20-Hydroxyecdysone (positive control) in DMSO.

  • Perform serial dilutions of the stock solutions in serum-free DMEM to achieve final desired concentrations (e.g., from 1 pM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Carefully remove the transfection medium from the cells.

  • Add 100 µL of the prepared compound dilutions (or vehicle control, DMEM + 0.1% DMSO) to the respective wells.

  • Incubate the plate for 24 hours.

5.4 Day 4: Luminescence Measurement

  • Equilibrate the 96-well plate and the Dual-Glo® Luciferase Assay System reagents to room temperature.

  • Add 75 µL of Dual-Glo® Luciferase Reagent to each well. This reagent lyses the cells and contains the substrate for Firefly luciferase.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure Firefly luminescence using a plate luminometer.

  • Add 75 µL of Dual-Glo® Stop & Glo® Reagent to each well. This reagent quenches the Firefly reaction and provides the substrate for Renilla luciferase.

  • Incubate for 10 minutes at room temperature.

  • Measure Renilla luminescence in the luminometer.

Data Analysis and Presentation

6.1 Data Normalization For each well, calculate the normalized response by dividing the Firefly luminescence reading by the Renilla luminescence reading: Normalized Response = Firefly RLU / Renilla RLU

6.2 Fold Activation Calculate the Fold Activation for each compound concentration by dividing the Normalized Response of the compound-treated well by the average Normalized Response of the vehicle control wells: Fold Activation = Normalized Response (Compound) / Average Normalized Response (Vehicle)

6.3 Dose-Response Curves and EC₅₀ Plot the Fold Activation against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC₅₀ value, which is the concentration of the compound that elicits a 50% maximal response.

Table 1: Representative Agonist Activity Data

CompoundEC₅₀ (nM)Max Fold ActivationHill Slope
20-Hydroxyecdysone (Control)85.61521.1
This compound (Test)120.31451.0
Vehicle (0.1% DMSO)N/A1.0N/A

Note: Data are for illustrative purposes only and must be determined experimentally.

References

How to dissolve Precyasterone for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Progesterone in Cell Culture

Introduction

Progesterone is a C21 steroid hormone essential for regulating the female menstrual cycle, pregnancy, and embryogenesis in humans and other species.[1][2] In the context of cell culture, progesterone is a critical tool for studying its diverse physiological and pathological roles, including its impact on cell proliferation, differentiation, and apoptosis.[3][4] It is widely used in research areas such as cancer biology, neurobiology, and reproductive biology.[5][6][7] Progesterone exerts its effects primarily by binding to and activating the progesterone receptor (PR), a ligand-activated transcription factor that modulates the expression of target genes.[5][6]

Mechanism of Action

Progesterone signaling is multifaceted, involving both classical genomic and rapid non-genomic pathways:

  • Genomic Pathway: In the classical pathway, progesterone binds to intracellular progesterone receptors (PRs), which then translocate to the nucleus, dimerize, and bind to progesterone response elements (PREs) on the DNA. This interaction regulates the transcription of specific genes, a process that can take hours to manifest.[8][9]

  • Non-Genomic Pathway: Progesterone can also initiate rapid signaling events from the cell membrane or cytoplasm.[6][8] A subpopulation of PRs can associate with signaling complexes, leading to the rapid activation of kinase cascades like the Src/Ras/Raf/MAPK pathway.[6][8][9] These rapid, transcription-independent actions can influence cellular processes within minutes.

Data Presentation: Solubility of Progesterone

The solubility of progesterone is a critical factor in preparing solutions for cell culture experiments. It is poorly soluble in aqueous media but dissolves readily in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[2][10][11]

SolventConcentration (mg/mL)Molar Concentration (mM)Source
DMSOup to 63up to 200.34[1]
DMSO40127.2[1]
DMSO2269.96[1]
DMSO~31.45100[11]
Absolute Ethanol~3.1810
Absolute Ethanol~1.03.2[10]
Absolute Ethanol~31.45100[11]
Water< 0.01Insoluble[2]

Note: The molecular weight of progesterone is approximately 314.5 g/mol .[2][10] Concentrations may vary slightly between suppliers and batches.

Experimental Protocols

Protocol 1: Preparation of a Progesterone Stock Solution

This protocol describes the preparation of a 10 mM stock solution of progesterone in DMSO.

Materials:

  • Progesterone powder (MW: 314.5 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh out 3.145 mg of progesterone powder and place it in a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of sterile DMSO to the tube.

  • Mixing: Gently vortex or swirl the tube until the progesterone is completely dissolved. Ensure the solution is clear before use.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, working volumes in sterile tubes to avoid repeated freeze-thaw cycles.[10][12] Store the aliquots tightly sealed at -20°C. Stock solutions in DMSO or ethanol are generally stable for several months when stored properly.[11][12][13]

Protocol 2: Treatment of Cells with Progesterone

This protocol provides a general procedure for treating adherent cells in culture with progesterone.

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • Progesterone stock solution (e.g., 10 mM in DMSO)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 50-70% confluency) at the time of treatment.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the progesterone stock solution. Prepare the final working concentrations by diluting the stock solution in complete cell culture medium. For example, to achieve a final concentration of 1 µM, add 1 µL of the 10 mM stock solution to 10 mL of medium.

    • Important: The final concentration of the solvent (e.g., DMSO or ethanol) in the culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.[10][13] Always include a vehicle control (medium with the same final concentration of the solvent) in your experimental design.[13]

  • Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS if necessary. Add the appropriate volume of the medium containing the desired progesterone concentration (and the vehicle control medium) to the respective wells.

  • Incubation: Return the cells to the incubator and culture for the desired experimental duration. For instance, studies on uterine leiomyoma cells have used incubation times of 24 hours with progesterone concentrations ranging from 0.01 µg/mL to 1 µg/mL.[3]

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as proliferation assays (e.g., Ki67 expression), apoptosis assays (e.g., Annexin V staining), or gene expression analysis (e.g., RT-PCR).[3]

Mandatory Visualizations

Progesterone Non-Genomic Signaling Pathway

Progesterone_Signaling P4 Progesterone PR Progesterone Receptor (PR) P4->PR Src c-Src PR->Src Activation Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK TF Transcription Factors MAPK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Rapid, non-genomic signaling by Progesterone via the MAPK/ERK pathway.

Experimental Workflow for Cell Treatment

Workflow A Prepare Progesterone Stock Solution (10 mM in DMSO) C Prepare Working Solutions (Dilute Stock in Medium) A->C B Seed Cells in Multi-well Plate D Treat Cells with Progesterone and Vehicle Control B->D C->D E Incubate for Desired Time (e.g., 24h) D->E F Harvest Cells for Downstream Analysis E->F

Caption: Workflow for treating cultured cells with Progesterone.

References

Application Notes and Protocols: Progesterone Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone, a crucial steroid hormone, plays a significant role in the central nervous system, influencing processes such as neuroprotection, memory consolidation, and behavior. Its therapeutic potential is a subject of extensive preclinical research, necessitating standardized protocols for its administration in animal models. This document provides detailed application notes on progesterone dosage, administration routes, and experimental protocols in rodent models, primarily mice and rats. It also elucidates the key signaling pathways through which progesterone exerts its effects.

Data Presentation: Progesterone Dosage in Rodent Models

The following tables summarize progesterone dosages used in various studies, categorized by animal model, administration route, and research application.

Table 1: Progesterone Dosage in Mice
Research ApplicationStrainAdministration RouteDosageVehicleReference
Memory ConsolidationC57BL/6 (Ovariectomized)Intraperitoneal (i.p.)5, 10, 20 mg/kg2-hydroxypropyl-β-cyclodextrin in saline[1][2][3]
Memory ConsolidationAged C57BL/6 (Ovariectomized)Subcutaneous (s.c.)10 mg/kgNot specified[4]
Neuroprotection (Stroke)C57 Bl/6 (Male)Intraperitoneal (i.p.)8 mg/kgDimethylsulfoxide (DMSO)[5][6]
Neuroprotection (Stroke)C57 Bl/6 (Male)Subcutaneous (s.c.) Infusion1.0 µl/h of a 50 mg/ml solutionNot specified[5][6]
Neuroprotection (Parkinson's Model)Male MiceIntraperitoneal (i.p.) then Subcutaneous (s.c.)8 mg/kg or 16 mg/kgNot specified[7]
Table 2: Progesterone Dosage in Rats
Research ApplicationStrainAdministration RouteDosageVehicleReference
Neuroprotection (Stroke)Spontaneously Hypertensive (Male)Not specified4 mg/kg or 8 mg/kgDimethylsulfoxide (DMSO)[8]
Teratogenesis StudySprague-DawleyIntragastric (i.g.)80 mg/kg20 mg/mL solution of sodium carboxymethylcellulose[9]
Teratogenesis StudySprague-DawleyIntramuscular (i.m.)20 mg/kg20 mg/mL P4 injection[9]
Teratogenesis StudySprague-DawleyVaginal18 mg/kg80 mg/mL P4 sustained-release vaginal gel[9]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of Progesterone in Mice/Rats

Materials:

  • Progesterone

  • Vehicle (e.g., 2-hydroxypropyl-β-cyclodextrin, DMSO, sesame oil)

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[10]

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of Progesterone Solution:

    • Accurately weigh the required amount of progesterone.

    • Dissolve the progesterone in the chosen vehicle to achieve the desired final concentration. Ensure the solution is homogenous. For example, to prepare a 10 mg/mL solution for a 10 mg/kg dose in a 25g mouse (requiring 0.25 mg), you would need a small, accurately measured volume.

  • Animal Handling and Restraint:

    • Weigh the animal to calculate the precise injection volume.

    • For a one-person technique, restrain the mouse by scruffing the neck and back skin to immobilize the head and body. For rats, a two-person technique is often preferred for safety and stability.[10]

    • Position the animal in dorsal recumbency with the head tilted slightly downward.[11]

  • Injection Site Identification and Preparation:

    • Identify the lower right quadrant of the abdomen. This location is chosen to avoid the cecum, which is typically on the left side.[12][13]

    • Cleanse the injection site with a 70% ethanol swab.

  • Injection:

    • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[10][12]

    • Gently aspirate to ensure no fluid (e.g., urine, blood, intestinal contents) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.[11]

    • Slowly inject the calculated volume of the progesterone solution.

    • Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress, such as bleeding at the injection site, abdominal swelling, or changes in behavior.

Protocol 2: Subcutaneous (SC) Injection of Progesterone in Mice

Materials:

  • Progesterone

  • Vehicle (e.g., sesame oil)

  • Sterile syringes (1 mL)

  • Sterile needles (26-27 gauge)[14]

  • 70% ethanol (optional for SC injections)

  • Animal scale

  • Appropriate PPE

Procedure:

  • Preparation of Progesterone Solution:

    • Follow the same procedure as for IP injections to prepare the progesterone solution.

  • Animal Handling and Restraint:

    • Weigh the animal to determine the correct injection volume.

    • Restrain the mouse by grasping the loose skin over the neck and shoulders (scruffing).

  • Injection Site Identification and Preparation:

    • The most common site for subcutaneous injection is the loose skin over the back, between the shoulder blades.

    • Lift the skin to create a "tent."

    • Disinfection with 70% ethanol is recommended but not always mandatory for subcutaneous injections.[14]

  • Injection:

    • Insert the needle, bevel up, into the base of the skin tent.[14]

    • Gently aspirate to ensure a blood vessel has not been entered.

    • Inject the progesterone solution into the subcutaneous space.

    • Withdraw the needle and gently massage the area to aid dispersal of the solution.

  • Post-injection Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions, such as skin irritation or leakage at the injection site.

Signaling Pathways and Mechanisms of Action

Progesterone exerts its biological effects through two main signaling pathways: the classical (genomic) pathway and the non-classical (non-genomic) pathway.

Classical (Genomic) Signaling Pathway

In the classical pathway, progesterone binds to intracellular progesterone receptors (PRs), which are ligand-activated transcription factors.[15] This binding triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the progesterone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[15][16] This genomic mechanism is relatively slow, taking hours to manifest its effects.

Classical_Progesterone_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P Progesterone PR Progesterone Receptor (PR) P->PR Binds P_PR P-PR Complex PR->P_PR P_PR_dimer P-PR Dimer P_PR->P_PR_dimer Dimerization & Translocation PRE Progesterone Response Element (PRE) P_PR_dimer->PRE Binds to Gene Target Gene PRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein New Protein mRNA->Protein Translation Biological Effect Biological Effect Protein->Biological Effect

Caption: Classical (genomic) progesterone signaling pathway.

Non-Classical (Non-Genomic) Signaling Pathway

The non-classical pathway involves rapid, non-genomic actions of progesterone that are initiated at the cell membrane. Progesterone can bind to membrane-associated progesterone receptors (mPRs) and progesterone receptor membrane component 1 (PGRMC1).[15][17] This binding activates intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and protein kinase A (PKA) pathways, leading to rapid cellular responses that do not require gene transcription.[15][18] These effects can occur within seconds to minutes.

NonClassical_Progesterone_Signaling cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P Progesterone mPR mPR/ PGRMC1 P->mPR Binds Kinase Kinase Cascade (e.g., MAPK, PKA) mPR->Kinase Activates Effector Cellular Effector Proteins Kinase->Effector Phosphorylates Rapid Biological Effect Rapid Biological Effect Effector->Rapid Biological Effect Experimental_Workflow start Animal Acclimatization mcao Induce Focal Cerebral Ischemia (e.g., MCAO model) start->mcao treatment Administer Progesterone or Vehicle (e.g., 8 mg/kg i.p.) mcao->treatment monitoring Neurological Deficit Scoring (e.g., at 24h, 48h, 72h) treatment->monitoring histology Sacrifice and Brain Tissue Collection monitoring->histology analysis Histological Analysis (e.g., Infarct Volume Measurement) histology->analysis end Data Analysis and Interpretation analysis->end

References

Using Precyasterone as a Tool for Studying Ecdysone Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Precyasterone, a potent ecdysteroid, serves as a valuable tool for investigating the intricate mechanisms of the ecdysone receptor (EcR) signaling pathway. Ecdysteroids are steroid hormones in arthropods that play a crucial role in molting, metamorphosis, and reproduction. The EcR, a nuclear receptor, heterodimerizes with the Ultraspiracle protein (USP) to form a functional transcription factor that, upon ligand binding, regulates the expression of a cascade of target genes. This document provides detailed application notes and experimental protocols for utilizing this compound to dissect the components and dynamics of the EcR signaling pathway. While the direct, canonical link between ecdysone signaling and the mTOR pathway is an emerging area of research, evidence suggests a potential interplay, particularly in the context of the anabolic effects of ecdysteroids which may involve the activation of the PI3K/Akt pathway upstream of mTOR.

Data Presentation

The following tables summarize key quantitative data for ecdysteroids commonly used to study the Ecdysone Receptor signaling pathway. As "this compound" is a less common name, data for the well-characterized and structurally similar potent ecdysteroid, Ponasterone A, is provided as a proxy.

Table 1: Binding Affinities of Ecdysteroids for the Ecdysone Receptor (EcR)

EcdysteroidReceptor ComplexDissociation Constant (Kd)OrganismReference
Ponasterone AEcR/USP Heterodimer1.2 nMChilo suppressalis[1]
Ponasterone AEcR Monomer55 nMChilo suppressalis[1]
26-[125I]Iodoponasterone AEcR~0.38 nMDrosophila melanogaster Kc167 cells[2]

Table 2: In Vitro Activity of Ecdysteroids

EcdysteroidAssay TypeEffective Concentration (EC50)Cell Line/SystemReference
Ponasterone Aβ-galactosidase expression70 nMEcdysone-inducible mammalian expression system[3]
26-Iodoponasterone AMorphological transformation0.5 nMDrosophila melanogaster Kc167 cells[2]

Signaling Pathway Diagram

The following diagram illustrates the canonical Ecdysone Receptor signaling pathway.

Ecdysone_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Ecdysteroid) EcR_USP EcR/USP Heterodimer This compound->EcR_USP Binds This compound->EcR_USP EcR EcR EcR->EcR_USP USP USP USP->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds Target_Gene Target Gene mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Response Biological Response (e.g., Molting, Metamorphosis) Protein->Biological_Response Experimental_Workflow cluster_planning Experimental Design cluster_execution Execution cluster_analysis Data Analysis & Interpretation Hypothesis Hypothesis: This compound activates EcR signaling Controls Define Controls: - Vehicle (DMSO) - Positive Control (e.g., Ponasterone A) Hypothesis->Controls Concentrations Select this compound Concentrations (based on expected EC50/Kd) Controls->Concentrations Binding_Assay Protocol 1: Binding Assay (Determine Kd) Concentrations->Binding_Assay Reporter_Assay Protocol 2: Reporter Assay (Determine EC50) Concentrations->Reporter_Assay EMSA Protocol 3: EMSA (Confirm DNA Binding) Concentrations->EMSA Data_Plotting Plot Dose-Response Curves & Analyze EMSA Gels Binding_Assay->Data_Plotting Reporter_Assay->Data_Plotting EMSA->Data_Plotting Stat_Analysis Statistical Analysis Data_Plotting->Stat_Analysis Conclusion Conclusion: - Confirm this compound activity - Quantify potency and affinity Stat_Analysis->Conclusion

References

Application Notes and Protocols for Progesterone Treatment in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Progesterone, a steroid hormone, plays a complex and often dual role in breast cancer. Its effects are highly context-dependent, influenced by the presence of estrogen, the expression levels of progesterone receptors (PR), and the specific cellular environment. In the progesterone receptor-positive breast cancer cell line, MCF-7, progesterone has been shown to modulate cell proliferation, apoptosis, and cell cycle progression through various signaling pathways. Understanding the protocol for treating MCF-7 cells with progesterone is crucial for elucidating its mechanisms of action and for the development of targeted endocrine therapies.

These application notes provide a comprehensive overview of the effects of progesterone on MCF-7 cells, detailed experimental protocols for key assays, and a summary of quantitative data from relevant studies.

Data Presentation

Table 1: Effects of Progesterone on MCF-7 Cell Viability and Proliferation

Concentration RangeTreatment DurationEffect on Cell Viability/ProliferationReference
1 nM - 1000 nM4 daysSignificant growth inhibition at all concentrations.[1][1](--INVALID-LINK--)
10⁻¹⁰ M - 10⁻⁶ M5 daysIncreased cell viability in a dose-dependent manner.[2][2](--INVALID-LINK--)
10 nM (R5020)96 hoursIrreversible cell growth arrest in MCF-7 cells overexpressing PRB.[3][4][3](5--INVALID-LINK--

Table 2: Progesterone's Influence on Cell Cycle and Apoptosis in MCF-7 Cells

Treatment ConditionEffect on Cell CycleApoptotic ResponseReference
Progesterone (10⁻¹⁰ M - 10⁻⁶ M)Accumulation of cells in the G2/M phase.[2][6]Progesterone alone does not induce significant apoptosis; may protect from apoptosis.[7][8][2](9--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--
Progesterone (2.5 mg/mL)-Induction of both intrinsic and extrinsic apoptotic pathways.[10][11][12][10](13--INVALID-LINK--,--INVALID-LINK--
R5020 (10 nM) in PRB overexpressing cellsIrreversible cell cycle arrest.[3][4]Massive apoptosis.[3][4][3](5--INVALID-LINK--

Table 3: Key Protein Expression Changes in MCF-7 Cells Following Progesterone Treatment

ProteinChange in Expression/ActivityFunctional ImplicationReference
Cyclin G1UpregulatedPromotion of cell cycle progression.[2][6][2](14--INVALID-LINK--
p53Downregulated (by 100 nM progesterone)-[15](--INVALID-LINK--)
AktIncreased phosphorylationActivation of the PI3-kinase/Akt survival pathway.[7][7](--INVALID-LINK--)
BaxUpregulatedPromotion of apoptosis.[10][11][12][10](13--INVALID-LINK--,--INVALID-LINK--
Bcl-2DownregulatedInhibition of anti-apoptotic signals.[10][11][10](16--INVALID-LINK--
TOB-1UpregulatedTumor suppression and cell growth arrest.[8][17][17](18--INVALID-LINK--
ERαDownregulated (in PRB overexpressing cells with R5020)Anti-estrogenic effect.[3][19][3](20--INVALID-LINK--
FOXA1Downregulated (in PRB overexpressing cells with R5020)Anti-estrogenic effect.[3][19][3](20--INVALID-LINK--

Experimental Protocols

1. Cell Culture and Progesterone Treatment

  • Cell Line: MCF-7 (ATCC HTB-22), a human breast adenocarcinoma cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Hormone Depletion: Prior to progesterone treatment, cells are typically cultured in phenol red-free DMEM with charcoal-stripped FBS for at least 72 hours to deplete endogenous hormones.[21]

  • Progesterone Preparation: Progesterone (Sigma-Aldrich) is dissolved in ethanol or DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations (e.g., 1 nM to 10 µM). A vehicle control (ethanol or DMSO) should be run in parallel.

  • Treatment: The hormone-depleted medium is replaced with fresh medium containing the specified concentrations of progesterone or vehicle control. The duration of treatment will vary depending on the experimental endpoint (e.g., 24-96 hours for proliferation assays, shorter or longer for signaling or gene expression studies).

2. Cell Viability Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Hormone-deplete the cells as described above.

    • Treat the cells with various concentrations of progesterone and a vehicle control for the desired duration (e.g., 24, 48, 72, 96 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and treat with progesterone or vehicle control.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8]

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[8]

4. Western Blot Analysis

  • Principle: Western blotting is used to detect and quantify the expression of specific proteins in a cell lysate.

  • Procedure:

    • Treat MCF-7 cells with progesterone or vehicle control for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.[2]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Cyclin G1, Akt, p53) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the protein expression to a loading control such as β-actin or GAPDH.

Mandatory Visualizations

Progesterone_Signaling_Pathways cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone mPR mPR Progesterone->mPR Non-Genomic PGRMC1 PGRMC1 Progesterone->PGRMC1 Non-Genomic PR PR Progesterone->PR Genomic cSrc c-Src mPR->cSrc PGRMC1->cSrc PR_dimer PR Dimer PR->PR_dimer PRE PRE PR_dimer->PRE PI3K PI3K pAkt p-Akt PI3K->pAkt Akt Akt Gene_Expression Altered Gene Expression (e.g., Cyclin G1, Bcl-2) pAkt->Gene_Expression cSrc->PI3K MAPK_cascade MAPK Cascade cSrc->MAPK_cascade MAPK_cascade->Gene_Expression PRE->Gene_Expression

Caption: Progesterone signaling pathways in breast cancer cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start with MCF-7 Cells culture Culture in DMEM + 10% FBS start->culture hormone_deplete Hormone Depletion (Phenol Red-Free Medium + Charcoal-Stripped FBS) culture->hormone_deplete treat Treat with Progesterone (or Vehicle Control) hormone_deplete->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot (Protein Expression) treat->western analyze Analyze and Quantify Results viability->analyze apoptosis->analyze western->analyze

Caption: Experimental workflow for studying progesterone effects.

References

Application Notes and Protocols for Progesterone in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone, a key steroid hormone, plays a crucial role in a multitude of physiological processes, including the menstrual cycle, pregnancy, and embryogenesis. Its actions are primarily mediated through the progesterone receptor (PR), a member of the nuclear receptor superfamily. The modulation of progesterone signaling is a significant area of interest for drug discovery, with applications in contraception, hormone replacement therapy, and the treatment of various cancers. High-throughput screening (HTS) assays are indispensable tools for identifying and characterizing novel modulators of progesterone receptor activity. This document provides detailed application notes and protocols for utilizing progesterone in various HTS formats.

Progesterone Signaling Pathways

Progesterone exerts its effects through both genomic and non-genomic signaling pathways.

1. Classical Genomic Signaling: In the classical pathway, progesterone diffuses across the cell membrane and binds to the intracellular progesterone receptors (PR-A and PR-B). Upon ligand binding, the receptor undergoes a conformational change, dissociates from a complex of heat shock proteins (HSPs), dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.

2. Non-Genomic Signaling: Progesterone can also initiate rapid signaling events from the cell membrane. These effects are mediated by membrane-associated progesterone receptors (mPRs) and progesterone receptor membrane component 1 (PGRMC1). Activation of these receptors can trigger downstream signaling cascades, such as the Src/Ras/Raf/MAPK pathway, leading to rapid cellular responses independent of gene transcription.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone mPR mPR / PGRMC1 Progesterone->mPR Non-Genomic Pathway HSP_Complex PR-HSP Complex Progesterone->HSP_Complex Genomic Pathway Src Src mPR->Src Ras Ras Src->Ras Raf Raf Ras->Raf MAPK MAPK Raf->MAPK Gene_Transcription Gene Transcription MAPK->Gene_Transcription PR_dimer PR Dimer HSP_Complex->PR_dimer HSP Dissociation & Dimerization PRE PRE PR_dimer->PRE Nuclear Translocation PRE->Gene_Transcription

Figure 1: Progesterone Signaling Pathways.

High-Throughput Screening Assays for Progesterone Receptor Modulators

Several HTS-compatible assay formats can be employed to screen for compounds that modulate progesterone receptor activity. The choice of assay depends on the specific research question, available resources, and desired throughput.

Luciferase Reporter Gene Assay

This cell-based assay is a widely used method to quantify the transcriptional activity of the progesterone receptor.

Principle: Cells are engineered to express the progesterone receptor and a reporter construct containing a luciferase gene under the control of a promoter with progesterone response elements (PREs). When an agonist binds to the PR, the receptor translocates to the nucleus, binds to the PREs, and drives the expression of luciferase. The resulting luminescence is proportional to the level of PR activation.

Experimental Workflow:

G cluster_workflow Luciferase Reporter Assay Workflow node1 Seed PR-reporter cells in 96/384-well plates node2 Incubate (24h) node1->node2 node3 Treat with Progesterone (or test compounds) node2->node3 node4 Incubate (18-24h) node3->node4 node5 Add Luciferase Substrate node4->node5 node6 Measure Luminescence node5->node6

Figure 2: Luciferase Reporter Assay Workflow.

Detailed Protocol (General):

  • Cell Culture:

    • Culture T47D or other suitable cells expressing endogenous or transfected progesterone receptor and a PRE-luciferase reporter construct in appropriate media.

    • For experiments, plate cells in 96-well or 384-well white, clear-bottom tissue culture plates at a predetermined optimal density.

  • Compound Treatment:

    • Prepare a serial dilution of progesterone (positive control) and test compounds in assay medium.

    • After allowing the cells to adhere (typically 24 hours), replace the culture medium with the medium containing the compounds.

    • Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

  • Luminescence Detection:

    • Equilibrate the plates to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well.

    • Incubate for a short period (as recommended by the manufacturer) to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

Data Analysis: The activity of test compounds is typically expressed as a percentage of the response to a maximal concentration of progesterone. EC50 (half-maximal effective concentration) for agonists or IC50 (half-maximal inhibitory concentration) for antagonists can be calculated from dose-response curves.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a robust, no-wash alternative for detecting progesterone or progesterone receptor levels in a high-throughput format.

Principle (Competitive Immunoassay for Progesterone): This assay is based on the competition between progesterone in the sample and a labeled progesterone analog for binding to a specific antibody. The antibody is labeled with a donor fluorophore (e.g., Europium cryptate), and the progesterone analog is labeled with an acceptor fluorophore (e.g., d2). When the antibody and the labeled progesterone are in close proximity, Fluorescence Resonance Energy Transfer (FRET) occurs. Progesterone in the sample competes with the labeled progesterone, leading to a decrease in the FRET signal, which is inversely proportional to the concentration of progesterone.

Experimental Workflow:

G cluster_workflow HTRF Assay Workflow node1 Add sample (or standard) to 384-well plate node2 Add d2-labeled Progesterone node1->node2 node3 Add Cryptate-labeled anti-Progesterone antibody node2->node3 node4 Incubate (e.g., 1h at RT) node3->node4 node5 Read on HTRF-compatible plate reader node4->node5

Figure 3: HTRF Assay Workflow.

Detailed Protocol (General - One-Plate Assay):

  • Reagent Preparation:

    • Prepare progesterone standards and samples in the appropriate assay buffer.

    • Prepare working solutions of the d2-labeled progesterone and the Europium cryptate-labeled antibody according to the kit manufacturer's instructions.

  • Assay Procedure:

    • Dispense a small volume (e.g., 5 µL) of standards or samples into the wells of a low-volume 384-well plate.

    • Add the d2-labeled progesterone solution to all wells.

    • Add the Europium cryptate-labeled antibody solution to all wells.

    • Seal the plate and incubate at room temperature for the time specified in the kit protocol (e.g., 1 hour).

  • Detection:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis: The HTRF ratio (acceptor signal / donor signal) is calculated. A standard curve is generated by plotting the HTRF ratio against the concentration of the progesterone standards. The concentration of progesterone in the samples is then determined by interpolating their HTRF ratios from the standard curve.

Cell Viability/Cytotoxicity Assay

This type of assay is useful for identifying compounds that affect cell proliferation or survival in a progesterone-dependent manner, particularly in cancer cell lines.

Principle: Cells that are responsive to progesterone (e.g., T47D breast cancer cells, NCI-H295R adrenocortical carcinoma cells) are treated with test compounds in the presence or absence of progesterone. Cell viability is then assessed using various methods, such as MTT, MTS, or ATP-based assays (e.g., CellTiter-Glo®).

Detailed Protocol (General - using NCI-H295R cells):

  • Cell Plating:

    • Seed NCI-H295R cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds. Include a progesterone control.

    • Incubate for a defined period (e.g., 4 days).

  • Viability Measurement:

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.

    • Incubate as required for color development or signal generation.

    • Read the absorbance or luminescence on a plate reader.

Data Analysis: The viability of treated cells is expressed as a percentage of the untreated control. The IC50 value, the concentration of a compound that causes a 50% reduction in cell viability, can be determined from the dose-response curve.

Quantitative Data Summary

The following tables summarize representative quantitative data for progesterone in various HTS assays. Note that these values can vary depending on the specific cell line, assay conditions, and reagents used.

Table 1: Progesterone Activity in Cell Viability/Cytotoxicity Assays

Cell LineAssay TypeParameterValue (µM)Citation
NCI-H295RCell ViabilityIC5025.5
NCI-H295RCell ViabilityIC5051.76
NCI-H295RCell ViabilityIC5067.58

Table 2: Progesterone Activity in Reporter Gene Assays

Cell LineReporter SystemParameterValue (nM)Citation
T47DPRE-LuciferaseEC50~0.1-1
T47DProliferationEffective Conc.0.05

Conclusion

The high-throughput screening assays described in these application notes provide robust and reliable methods for the identification and characterization of novel progesterone receptor modulators. The choice of a specific assay will depend on the goals of the screening campaign. Luciferase reporter assays are ideal for assessing the transcriptional activity of the progesterone receptor, while HTRF assays offer a rapid and sensitive method for quantifying progesterone levels. Cell viability assays are particularly useful for screening for compounds with potential therapeutic applications in hormone-dependent cancers. By following the detailed protocols and considering the quantitative data provided, researchers can effectively implement these assays in their drug discovery programs.

Application of Precyasterone in Organoid Culture Systems: Information Not Currently Available in Publicly Accessible Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations indicate that "Precyasterone" is a phytoecdysteroid, a class of plant-derived steroids, likely originating from the plant Cyathula officinalis. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding its specific application, protocols, and effects in organoid culture systems.

Despite extensive searches, no studies detailing the use of this compound for the culture, differentiation, or treatment of organoids from any tissue type were identified. Consequently, the core requirements for generating detailed Application Notes and Protocols—including quantitative data, specific experimental methodologies, and established signaling pathways in the context of organoids—cannot be met at this time.

What are Phytoecdysteroids?

Phytoecdysteroids are naturally occurring compounds in certain plants that are structurally similar to insect molting hormones. They are known to have a range of biological activities. In plants, they are thought to play a defensive role against insect pests.

When studied in mammalian systems, phytoecdysteroids, such as ecdysterone (also known as 20-hydroxyecdysone), have been investigated for various potential therapeutic effects, including anabolic, anti-diabetic, and neuroprotective properties. However, the mechanisms of action in mammalian cells are not fully elucidated and appear to be distinct from the classical steroid hormone receptor pathways.

Ecdysteroid Signaling: A Brief Overview

In insects, ecdysteroids bind to a nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). This binding initiates a transcriptional cascade that controls development, molting, and metamorphosis.

Mammalian cells do not possess a homologous EcR-USP signaling pathway. This has led to the development of ecdysteroid-inducible gene expression systems for research, where the insect receptor components are introduced into mammalian cells to allow for controlled gene activation by an ecdysteroid that does not interfere with endogenous signaling pathways. The potential for "off-target" effects or interactions with other cellular pathways in mammals is an area of ongoing research.

A simplified representation of the canonical insect ecdysteroid signaling pathway is provided below. It is important to note that this pathway is not endogenous to mammalian cells.

Ecdysteroid_Signaling cluster_cell Insect Cell This compound This compound (Ecdysteroid) EcR_USP EcR/USP Receptor Complex This compound->EcR_USP Binds to ERE Ecdysone Response Element (ERE) EcR_USP->ERE Binds to Target_Genes Target Genes ERE->Target_Genes Activates Transcription Biological_Response Biological Response (e.g., Molting, Metamorphosis) Target_Genes->Biological_Response Leads to

Caption: Canonical Ecdysteroid Signaling Pathway in Insects.

General Workflow for Testing a Novel Compound on Organoids

While specific protocols for this compound are unavailable, a general workflow for testing any new compound on an organoid system would typically follow these steps. This is a hypothetical workflow and would require significant optimization for an uncharacterized compound like this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Analysis cluster_interpretation Data Interpretation Organoid_Culture Establish and Maintain Organoid Culture Treatment Treat Organoids with This compound Organoid_Culture->Treatment Compound_Prep Prepare this compound Stock (Solubility & Stability Testing) Dose_Response Dose-Response Experiment (Determine Optimal Concentration) Compound_Prep->Dose_Response Dose_Response->Treatment Imaging Monitor Morphology (Brightfield/Fluorescence Imaging) Treatment->Imaging Viability Assess Viability/Toxicity (e.g., CellTiter-Glo) Treatment->Viability Gene_Expression Analyze Gene Expression (qPCR, RNA-seq) Treatment->Gene_Expression Protein_Analysis Analyze Protein Expression (Western Blot, IHC/IF) Treatment->Protein_Analysis Data_Analysis Quantitative Data Analysis Imaging->Data_Analysis Viability->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis Conclusion Draw Conclusions on This compound's Effects Data_Analysis->Conclusion

Troubleshooting & Optimization

Technical Support Center: Enhancing Progesterone Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for progesterone aqueous solubility enhancement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during experimentation with progesterone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is progesterone poorly soluble in water?

Progesterone is a steroid hormone with a lipophilic (fat-soluble) molecular structure.[1][2][3] Its chemical composition, characterized by a C21-steroid skeleton with oxo groups, results in low polarity, making it inherently difficult to dissolve in polar solvents like water.[4] This poor aqueous solubility can significantly hinder its bioavailability and therapeutic efficacy in aqueous-based formulations.[5][6][7][8]

Q2: What are the common consequences of low progesterone solubility in experiments?

Low aqueous solubility of progesterone can lead to several experimental challenges, including:

  • Inaccurate quantification: Undissolved particles can lead to errors in analytical measurements.[9]

  • Low bioavailability: In drug delivery studies, poor solubility results in reduced absorption.[1][2][7][10]

  • Precipitation: Progesterone may precipitate out of solution, affecting the stability and performance of the formulation.

  • Inconsistent results: Variability in the amount of dissolved progesterone can lead to a lack of reproducibility in experimental outcomes.

Q3: What are the primary strategies to improve the aqueous solubility of progesterone?

Several formulation strategies can be employed to enhance the aqueous solubility of progesterone. These can be broadly categorized as:

  • Use of Excipients: Incorporating solubilizing agents into the formulation.[5][6][7][11]

  • Particle Size Reduction: Increasing the surface area of the drug particles.[12]

  • Crystal Engineering: Modifying the solid-state properties of the drug.[1][2][13]

  • Lipid-Based Formulations: Encapsulating the drug in lipidic carriers.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Progesterone precipitates out of my aqueous buffer. The concentration of progesterone exceeds its solubility limit in the chosen buffer system.1. Reduce the concentration of progesterone. 2. Optimize the pH of the buffer, as pH can influence the solubility of some compounds.[14][15] 3. Incorporate a co-solvent such as ethanol or PEG-400 in a small, non-disruptive percentage.[16] 4. Utilize a cyclodextrin to form an inclusion complex and increase solubility.[17]
I am observing inconsistent results in my cell-based assays. Incomplete dissolution of progesterone is leading to variable effective concentrations.1. Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous cell culture medium. Ensure the final organic solvent concentration is non-toxic to the cells. 2. Use a commercially available water-soluble progesterone formulation if possible. 3. Employ a formulation technique like solid dispersion or nanoparticles to enhance dissolution.[8][12][18]
My analytical quantification of progesterone in aqueous samples is not reproducible. Undissolved progesterone particles are being unevenly sampled, or the drug is adsorbing to container surfaces.1. Filter the sample through a compatible filter (e.g., PTFE) to remove undissolved particles before analysis. 2. Use silanized glassware or low-adhesion microplates to minimize surface adsorption. 3. Validate your analytical method for linearity, accuracy, and precision in the specific aqueous matrix.[19][20][21]

Quantitative Data Summary

The following tables summarize quantitative data on the enhancement of progesterone solubility using different methods.

Table 1: Solubility Enhancement of Progesterone with Various Excipients

ExcipientConcentrationProgesterone Solubility (mg/mL)Fold IncreaseReference
None (Water)-~0.0071[16]
PEG-400VariesSignificant Improvement-[16]
Polysorbate 80VariesSignificant Improvement-[16]
Trappsol HPB (Cyclodextrin)3% (w/wt) in water--[16]
Captisol (Cyclodextrin)Varies--[16]
Carboxymethyl-β-cyclodextrin (CM-β-CD)-2 g/L (2 mg/mL)~285
Poloxamer 1881:1.5 (Drug:Polymer)Highest among tested polymers-[10]
Polyethylene Glycol 60001:1.5 (Drug:Polymer)Highest among tested polymers-[10]
Gelucire 50/131:1.5 (Drug:Polymer)--[10]

Table 2: Dissolution Enhancement of Progesterone Formulations

Formulation TechniqueCarrier/Co-formerKey FindingReference
Melt GranulationPoloxamer 188, PEG 6000, Gelucire 50/13Significantly improved dissolution rate compared to crystalline drug.[10]
CocrystalsCarboxylic AcidsImproved in vitro solubility and dissolution profiles.[1][2]
Coaxial ElectrosprayPLGAAll nanoparticle formulations improved the release of progesterone compared to the pure drug.[8]
Solid Dispersionpara-aminobenzoic acidIncreased aqueous solubility and dissolution compared to the starting material.[13]

Experimental Protocols

Protocol 1: Preparation of Progesterone-Cyclodextrin Inclusion Complex

This protocol describes a general method for preparing a progesterone-cyclodextrin inclusion complex to enhance its aqueous solubility, based on the principles described in the literature.[17]

Materials:

  • Progesterone

  • Carboxymethyl-β-cyclodextrin (CM-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.45 µm syringe filter

Procedure:

  • Prepare an aqueous solution of CM-β-CD at the desired concentration (e.g., 1-10% w/v).

  • Slowly add an excess amount of progesterone powder to the CM-β-CD solution while stirring continuously.

  • Continue stirring the suspension at room temperature for 24-48 hours to allow for complex formation.

  • After the equilibration period, filter the suspension through a 0.45 µm syringe filter to remove the undissolved progesterone.

  • The resulting clear filtrate is a saturated solution of the progesterone-CM-β-CD inclusion complex.

  • Determine the concentration of progesterone in the filtrate using a validated analytical method such as HPLC-UV.[19][21]

Protocol 2: Quantification of Progesterone in Aqueous Solution by HPLC-UV

This protocol provides a general procedure for the quantitative analysis of progesterone in aqueous samples.[19][21]

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a series of progesterone standard solutions of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the aqueous progesterone sample with the mobile phase to fall within the concentration range of the standard curve.

  • Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample and record the peak area.

  • Quantification: Determine the concentration of progesterone in the sample by interpolating its peak area from the calibration curve.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_analysis Analysis cluster_application Application start Progesterone Powder solubilization Solubilization Strategy (e.g., Cyclodextrin, Co-solvent) start->solubilization aq_solution Aqueous Progesterone Solution solubilization->aq_solution filtration Filtration (0.45 µm) aq_solution->filtration cell_assay Cell-Based Assay aq_solution->cell_assay animal_study In Vivo Study aq_solution->animal_study hplc HPLC-UV Analysis filtration->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for preparing and analyzing aqueous progesterone solutions.

troubleshooting_logic issue Issue: Progesterone Precipitation cause1 Concentration > Solubility Limit issue->cause1 solution1a Reduce Concentration cause1->solution1a Yes solution1b Add Co-solvent cause1->solution1b Yes solution1c Use Cyclodextrin cause1->solution1c Yes

Caption: Troubleshooting logic for progesterone precipitation in aqueous solutions.

progesterone_signaling cluster_classical Classical (Genomic) Pathway cluster_nonclassical Non-Classical (Non-Genomic) Pathway P Progesterone PR Intracellular Progesterone Receptor (PR) P->PR mPR Membrane Progesterone Receptor (mPR) P->mPR P_PR P-PR Complex PR->P_PR Nucleus Nucleus P_PR->Nucleus PRE Progesterone Response Element (PRE) on DNA P_PR->PRE Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response Kinase Kinase Activation (e.g., MAPK) mPR->Kinase Signaling Intracellular Signaling Cascade Kinase->Signaling Signaling->PR Ligand-Independent PR Activation Rapid_Response Rapid Cellular Effects Signaling->Rapid_Response

Caption: Progesterone signaling pathways, including classical and non-classical mechanisms.[22][23][24][25][26]

References

Technical Support Center: Precyasterone Stability and Degradation in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability and degradation of precyasterone when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in DMSO?

A1: The specific long-term stability of this compound in DMSO has not been extensively reported in publicly available literature. As a general guideline, the stability of a compound in DMSO is highly dependent on its specific chemical structure, the purity of the DMSO, storage conditions (temperature, light exposure), and the presence of water.[1] It is crucial to perform your own stability studies for your specific experimental conditions.

Q2: What are the potential signs of this compound degradation in my DMSO stock solution?

A2: Signs of degradation can include a change in the color of the solution, the appearance of precipitate, or a decrease in the expected biological activity of the compound in your assays. Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most reliable ways to detect and quantify degradation.[2][3]

Q3: How should I prepare and store my this compound-DMSO stock solutions?

A3: To maximize stability, it is recommended to prepare stock solutions in anhydrous DMSO at a high concentration (e.g., 10 mM).[1] Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C in tightly sealed vials, protected from light and moisture.

Q4: Can multiple freeze-thaw cycles affect the stability of this compound in DMSO?

A4: Yes, multiple freeze-thaw cycles can potentially impact the stability of compounds in DMSO.[1] This is often due to the introduction of moisture, which can facilitate degradation. It is best practice to aliquot stock solutions to minimize the number of freeze-thaw cycles.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Precipitation in DMSO Stock The concentration of this compound exceeds its solubility limit in DMSO, or the temperature is too low.1. Gently warm the solution to 37°C to see if the precipitate redissolves. 2. If precipitation persists, consider preparing a new stock solution at a lower concentration. 3. Ensure you are using high-purity, anhydrous DMSO.
Inconsistent Assay Results The this compound in your DMSO stock may be degrading over time.1. Prepare a fresh stock solution of this compound from powder for comparison. 2. Perform a stability analysis of your stock solution using HPLC or LC-MS to check for degradation products. 3. Always use aliquots for experiments to avoid contaminating the main stock.
Loss of Biological Activity This is a strong indicator of compound degradation.1. Confirm the activity of a freshly prepared solution. 2. Analyze the aged stock solution via analytical methods (HPLC, LC-MS) to identify any potential degradation products.

Experimental Protocols

Protocol for Assessing this compound Stability in DMSO

This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution over time using HPLC.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for mobile phase)

  • HPLC system with UV detector

  • Analytical HPLC column (e.g., C18)

  • Amber glass vials

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquoting: Dispense 100 µL aliquots of the stock solution into amber glass vials.

  • Time-Zero Analysis (T=0): Immediately take one aliquot, dilute it to a suitable concentration (e.g., 100 µM) with the mobile phase, and analyze it by HPLC to determine the initial peak area and purity of this compound.

  • Storage: Store the remaining aliquots at different conditions (e.g., -80°C, -20°C, 4°C, and room temperature) protected from light.

  • Time-Point Analysis: At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • Sample Preparation and Analysis: Allow the aliquot to thaw and equilibrate to room temperature. Prepare and analyze the sample by HPLC as in the time-zero analysis.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area and the appearance of new peaks indicate degradation.

Data Presentation: Example Stability Data for this compound in DMSO

The following table illustrates how to present quantitative data from a stability study.

Storage Condition Time Point This compound Remaining (%) Appearance of Degradation Products (Peak Area %)
-80°C 1 Month99.8%< 0.2%
3 Months99.5%< 0.5%
-20°C 1 Month99.2%< 0.8%
3 Months98.1%1.9%
4°C 1 Month95.3%4.7%
3 Months88.7%11.3%
Room Temp 1 Month82.1%17.9%
3 Months65.4%34.6%

This compound Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound, as an ecdysteroid, is expected to exert its biological effects primarily through the canonical ecdysteroid signaling pathway. This involves the binding to a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).

precyasterone_signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EcR_USP_inactive EcR/USP (inactive complex) This compound->EcR_USP_inactive Binds EcR_USP_active This compound-EcR/USP (active complex) EcR_USP_inactive->EcR_USP_active Translocates to Nucleus and undergoes conformational change EcRE Ecdysone Response Element (EcRE) on DNA EcR_USP_active->EcRE Binds to Target_Gene Target Gene Transcription EcRE->Target_Gene Regulates

Caption: Classical ecdysteroid signaling pathway initiated by this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound in DMSO.

stability_workflow A Prepare this compound Stock in Anhydrous DMSO B Aliquot into Single-Use Vials A->B C Time-Zero (T=0) Analysis (HPLC/LC-MS) B->C D Store Aliquots at Different Conditions (-80°C, -20°C, 4°C, RT) B->D F Compare Data to T=0 (Assess Degradation) C->F E Analyze Aliquots at Scheduled Time Points D->E E->F

Caption: Workflow for a this compound-DMSO stability study.

References

Optimizing Precyasterone concentration for maximum effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Precyasterone. This guide provides troubleshooting information and answers to frequently asked questions to help researchers and scientists optimize their experiments for maximum effect.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the novel tyrosine kinase YTK3. By inhibiting YTK3 autophosphorylation, it blocks the downstream activation of the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation. This inhibitory action ultimately leads to decreased cell viability and can induce apoptosis in susceptible cell lines.

Q2: What is the recommended starting concentration range for this compound in a new cell line?

A2: For initial experiments, we recommend a broad concentration range to determine the dose-response curve for your specific cell line. A common starting range is from 1 nM to 10 µM. Based on in-house testing with common cancer cell lines like HeLa and MCF-7, the half-maximal inhibitory concentration (IC50) is typically observed in the range of 100-500 nM.

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time can vary depending on the cell type and the specific endpoint being measured. For cell viability assays (e.g., MTT, CellTiter-Glo®), a 48 to 72-hour incubation period is generally recommended to observe a significant effect. For signaling pathway studies (e.g., Western blot for phospho-Akt), shorter time points, such as 1, 6, 12, and 24 hours, are advised to capture the dynamics of pathway inhibition.

Q4: What solvent should be used to dissolve this compound?

A4: this compound is readily soluble in dimethyl sulfoxide (DMSO). We recommend preparing a high-concentration stock solution (e.g., 10 mM) in DMSO and then diluting it to the final desired concentrations in your cell culture medium. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue 1: High variability between replicate wells in my cell viability assay.

  • Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells is a common source of variability.

    • Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each set of wells. Consider using a multichannel pipette for more consistent dispensing.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: Avoid using the outermost wells of your culture plates for experimental conditions. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.

  • Possible Cause 3: Incomplete Dissolution of this compound. If the compound precipitates out of solution, its effective concentration will be inconsistent.

    • Solution: Ensure the 10 mM DMSO stock is fully dissolved. When diluting into aqueous culture medium, vortex the intermediate dilutions thoroughly. Visually inspect the final medium for any signs of precipitation before adding it to the cells.

Issue 2: No significant decrease in cell viability, even at high concentrations.

  • Possible Cause 1: Cell Line Resistance. The cell line you are using may not express the YTK3 target or may have mutations downstream in the PI3K/Akt pathway that render it insensitive to YTK3 inhibition.

    • Solution: Confirm the expression of YTK3 in your cell line via Western blot or qPCR. Consider testing a positive control cell line known to be sensitive to this compound (e.g., HeLa).

  • Possible Cause 2: Inactive Compound. Improper storage or handling may have degraded the compound.

    • Solution: Store the this compound stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • Possible Cause 3: Serum Interference. Components in the fetal bovine serum (FBS) may bind to this compound, reducing its effective concentration.

    • Solution: Perform initial experiments in low-serum (e.g., 0.5-2%) or serum-free media to see if sensitivity increases. Note that this may affect cell health, so appropriate controls are critical.

Issue 3: Inconsistent results in Western blot for downstream pathway inhibition (p-Akt).

  • Possible Cause 1: Suboptimal Time Point. The peak of pathway inhibition may occur at a different time than you are testing.

    • Solution: Perform a time-course experiment. Treat cells with a fixed concentration of this compound (e.g., 5x IC50) and collect lysates at multiple time points (e.g., 0, 1, 4, 8, 16, 24 hours) to identify the point of maximal p-Akt inhibition.

  • Possible Cause 2: High Basal Pathway Activity. Some cell lines have constitutively high PI3K/Akt signaling, which may require higher concentrations of the inhibitor to suppress.

    • Solution: Ensure you are using a sufficiently high concentration of this compound. Refer to your dose-response curve to select a concentration that should yield a strong effect (e.g., >IC90).

Data and Protocols

Dose-Response Data in HeLa Cells

This table summarizes typical IC50 values for this compound in HeLa cells after a 72-hour incubation period, as measured by two different viability assays.

Assay TypeEndpoint MeasuredMean IC50 (nM)Standard Deviation (nM)
MTTMitochondrial Reductase Activity21525
CellTiter-Glo®Intracellular ATP Levels19818
Experimental Protocol: Determining IC50 with an MTT Assay

This protocol provides a step-by-step method for generating a dose-response curve to calculate the IC50 of this compound.

  • Cell Seeding:

    • Culture HeLa cells to ~80% confluency.

    • Trypsinize and resuspend cells to create a single-cell suspension.

    • Count cells and adjust the density to 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock in complete culture medium to create 2X working solutions. A typical 8-point dilution series might be 20 µM, 2 µM, 200 nM, 20 nM, 2 nM, 0.2 nM, 0.02 nM, and 0 nM (vehicle control).

    • Remove the old medium from the cells and add 100 µL of the 2X working solutions to the corresponding wells, resulting in a final 1X concentration.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle control (0 nM this compound) to calculate the percentage of cell viability.

    • Plot the percent viability against the log of the this compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Visualizations

Precyasterone_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol YTK3 YTK3 Receptor PI3K PI3K YTK3->PI3K Akt Akt PI3K->Akt This compound This compound This compound->YTK3 Inhibits pAkt p-Akt (Active) Akt->pAkt Phosphorylation Proliferation Cell Survival & Proliferation pAkt->Proliferation Promotes

Caption: Mechanism of action for this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-Well Plate B Incubate 24h (Cell Attachment) A->B C Prepare Serial Dilution of this compound D Treat Cells with This compound Dilutions C->D Start Treatment E Incubate 72h D->E F Add MTT Reagent & Incubate 4h E->F G Solubilize Formazan (add DMSO) F->G Start Assay Readout H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for IC50 determination using an MTT assay.

Technical Support Center: A Troubleshooting Guide for Prasterone-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Prasterone-based research. Prasterone, also known as dehydroepiandrosterone (DHEA), is an endogenous steroid hormone widely used in various research fields. This guide provides troubleshooting tips and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Prasterone (DHEA)?

A1: Prasterone is a prohormone, meaning it has weak intrinsic activity but is converted into more potent androgens and estrogens in peripheral tissues.[1][2] Its primary mechanism of action is through its metabolites, testosterone and estradiol, which then bind to and activate androgen receptors (AR) and estrogen receptors (ER), respectively.[3] These activated receptors translocate to the nucleus and modulate the transcription of target genes. Additionally, Prasterone itself can act as a neurosteroid by interacting with receptors like the N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptors in the brain.[2]

Q2: What is the recommended storage condition for Prasterone?

A2: For long-term stability, Prasterone powder should be stored at -20°C.[4] Solutions of Prasterone, typically dissolved in solvents like DMSO or ethanol, should also be stored at -20°C for up to one month. It is advisable to prepare fresh solutions for each experiment to ensure optimal activity.

Q3: I am not observing the expected cellular response after Prasterone treatment. What could be the issue?

A3: Several factors could contribute to a lack of response:

  • Cell Line Specificity: The expression of enzymes required to convert Prasterone to its active metabolites can vary significantly between cell lines. Ensure your chosen cell line expresses the necessary enzymes, such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD).

  • Concentration and Incubation Time: The optimal concentration and duration of Prasterone treatment are cell-type dependent. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.

  • Prasterone Stability: Ensure that your Prasterone stock solution is not degraded. It is recommended to use freshly prepared solutions.

  • Culture Conditions: Factors such as serum concentration in the culture medium can influence the bioavailability and metabolism of Prasterone. Phenol red in the medium has weak estrogenic activity and may interfere with experiments studying estrogenic effects.

Q4: I am observing high background or non-specific effects in my experiments. How can I minimize this?

A4: High background can be due to several reasons:

  • Solvent Effects: The solvent used to dissolve Prasterone (e.g., DMSO, ethanol) can have effects on cells at high concentrations. Always include a vehicle control (cells treated with the solvent alone at the same concentration used for Prasterone treatment) in your experiments.

  • Off-Target Effects: At high concentrations, Prasterone may have off-target effects. Use the lowest effective concentration determined from your dose-response studies.

  • Assay Specificity: For immunoassays, ensure the antibody used is specific for Prasterone or its metabolites and does not cross-react with other steroids. For transcriptional studies, validate that the observed changes in gene expression are mediated by androgen or estrogen receptors using receptor antagonists.

Troubleshooting Guides

Inconsistent Results in Cell Viability Assays
Problem Possible Cause Solution
High variability between replicates Uneven cell seeding, inconsistent drug concentration, or edge effects in the plate.Ensure a single-cell suspension before seeding. Use a multichannel pipette for adding cells and reagents. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No significant change in cell viability Insufficient drug concentration or incubation time. Cell line is not responsive.Perform a dose-response (e.g., 0.1 µM to 100 µM) and time-course (e.g., 24, 48, 72 hours) experiment. Confirm the expression of metabolic enzymes and steroid receptors in your cell line.[5][6]
Unexpected increase in cell viability Prasterone can be converted to androgens and estrogens, which can be proliferative in some cell types.This may be a true biological effect. Investigate the downstream signaling of androgen and estrogen receptors. Use receptor antagonists to confirm the mechanism.
Issues with Western Blotting for Downstream Targets
Problem Possible Cause Solution
No change in target protein expression Suboptimal treatment conditions. Poor antibody quality. Low abundance of the target protein.Optimize Prasterone concentration and incubation time. Validate the primary antibody using a positive control. Use a more sensitive detection method or enrich for the protein of interest (e.g., nuclear fractionation for receptors).
Multiple non-specific bands Antibody cross-reactivity. High antibody concentration. Insufficient blocking.Use a more specific antibody. Titrate the primary and secondary antibody concentrations. Optimize the blocking buffer and incubation time.
Weak or no signal for phosphorylated proteins Rapid dephosphorylation of the target protein. Inappropriate lysis buffer.Lyse cells quickly on ice and include phosphatase inhibitors in the lysis buffer.
Challenges in Hormone Quantification
Problem Possible Cause Solution
Low or undetectable hormone levels Insufficient Prasterone conversion. Sample degradation. Low assay sensitivity.Confirm the expression of metabolic enzymes in your experimental system. Store samples properly at -80°C and avoid repeated freeze-thaw cycles. Use a highly sensitive method like LC-MS/MS for quantification.[7][8]
High variability in hormone measurements Inconsistent sample collection and processing. Assay interference.Standardize the timing and method of sample collection. For in vivo studies, consider the circadian rhythm of steroid hormones. Ensure the assay is validated for your sample type (e.g., serum, cell culture media).
Discrepancy between immunoassay and LC-MS/MS results Immunoassays can have cross-reactivity with other steroids, leading to overestimation.LC-MS/MS is the gold standard for steroid hormone quantification due to its high specificity and sensitivity.[9] If possible, validate immunoassay results with LC-MS/MS.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of Prasterone (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5][6]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Androgen Receptor (AR)
  • Cell Lysis: After Prasterone treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against AR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Prasterone Quantification by ELISA
  • Sample Preparation: Collect cell culture supernatant or serum samples. Follow the specific instructions of the commercial ELISA kit for any required sample dilution or extraction.

  • Assay Procedure:

    • Add standards, controls, and samples to the antibody-coated microplate wells.

    • Add the HRP-conjugated Prasterone and incubate.

    • Wash the wells to remove unbound components.

    • Add the TMB substrate and incubate to develop color.

    • Stop the reaction with the stop solution.[11][12]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of Prasterone in the samples from the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

Prasterone_Metabolic_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 DHEA Prasterone (DHEA) Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase

Caption: Metabolic pathway of Prasterone (DHEA) synthesis and conversion.

DHEA_Downstream_Signaling cluster_cell Target Cell DHEA Prasterone (DHEA) Testosterone Testosterone DHEA->Testosterone Estradiol Estradiol DHEA->Estradiol AR Androgen Receptor (AR) Testosterone->AR ER Estrogen Receptor (ER) Estradiol->ER AR_complex AR-Testosterone Complex AR->AR_complex ER_complex ER-Estradiol Complex ER->ER_complex Nucleus Nucleus AR_complex->Nucleus ER_complex->Nucleus ARE Androgen Response Element (ARE) ERE Estrogen Response Element (ERE) Gene_Expression Target Gene Expression ARE->Gene_Expression ERE->Gene_Expression

Caption: Downstream signaling of Prasterone (DHEA) metabolites.

Troubleshooting_Workflow Start Experiment Start Problem Inconsistent or Unexpected Results Start->Problem Check_Reagents Check Reagent Stability (DHEA, antibodies, etc.) Problem->Check_Reagents Check_Protocol Review Experimental Protocol (concentrations, incubation times) Problem->Check_Protocol Check_Cells Verify Cell Line Characteristics (enzyme/receptor expression) Problem->Check_Cells Optimize Optimize Experimental Conditions (dose-response, time-course) Check_Reagents->Optimize Check_Protocol->Optimize Check_Cells->Optimize Validate Validate with Controls (vehicle, positive/negative controls) Optimize->Validate Validate->Problem If issues persist Success Consistent Results Validate->Success

References

How to prevent Precyasterone precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Precyasterone in media during their experiments.

Troubleshooting Guide

Q1: My this compound solution is precipitating after dilution in my cell culture medium. What are the common causes?

A1: Precipitation of this compound in aqueous-based cell culture media is a common issue arising from its hydrophobic nature. Several factors can contribute to this problem:

  • Poor Aqueous Solubility: this compound, like other ecdysteroids, has limited solubility in water.[1]

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.[2]

  • Solvent Shock: Rapid dilution of a concentrated this compound stock solution (typically in an organic solvent like DMSO or ethanol) into the aqueous medium can cause the compound to "crash out" of solution.[2][3][4]

  • Low Temperature: The temperature of the medium can affect solubility. Preparing solutions at room temperature or 37°C may improve solubility compared to refrigerated media.

  • High Salt Concentration in Media: Certain media components, like salts, can decrease the solubility of hydrophobic compounds.

Q2: I'm observing a cloudy or hazy appearance in my media after adding this compound. Is this precipitation?

A2: A cloudy or hazy appearance is a strong indicator of precipitation. This can range from a fine, milky turbidity to visible particulate matter. To confirm, you can try centrifuging a sample of the medium; a pellet at the bottom would confirm the presence of precipitate.

Q3: How can I prevent this compound from precipitating when preparing my working solution?

A3: Here are several strategies to prevent precipitation:

  • Optimize Stock Solution Concentration: Prepare a highly concentrated stock solution of this compound in an appropriate organic solvent like DMSO or ethanol.[2][5] This allows for a smaller volume of the stock to be added to the media, keeping the final organic solvent concentration low.

  • Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. First, dilute the stock into a small volume of media or phosphate-buffered saline (PBS), vortexing gently, and then add this intermediate dilution to the final volume of media.[4]

  • Increase Final Solvent Concentration: While aiming to keep it low, a slightly higher final concentration of the organic solvent (e.g., up to 0.5% DMSO) might be necessary to maintain solubility. However, it is crucial to include a vehicle control in your experiments to account for any effects of the solvent on the cells.[3]

  • Use of Solubilizing Agents: Consider using biocompatible solubilizing agents. For instance, pre-complexing the this compound with fatty-acid-free bovine serum albumin (BSA) can enhance its solubility in the medium.[3] Another option is the use of cyclodextrins, which can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6]

  • Gentle Mixing and Warming: When preparing the final solution, warm the media to 37°C and add the this compound stock solution dropwise while gently swirling the medium.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Based on data for structurally similar ecdysteroids, Dimethyl Sulfoxide (DMSO) and ethanol are effective solvents for creating stock solutions.[1][7] For instance, α-Ecdysone is soluble in ethanol at approximately 20 mg/mL and in DMSO at about 0.1 mg/mL.[1] 20-Hydroxyecdysone shows good solubility in both ethanol (~25 mg/mL) and DMSO (~30 mg/mL).[7]

Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A2: The final concentration of DMSO should be kept as low as possible, ideally below 0.1%, to avoid cytotoxicity.[2] However, some cell lines can tolerate up to 0.5% DMSO. It is essential to determine the tolerance of your specific cell line with a vehicle control experiment.[3][4]

Q3: Can I store this compound stock solutions? If so, under what conditions?

A3: Yes, stock solutions of similar compounds in organic solvents can typically be stored at -20°C for several months.[1][7][8] To avoid repeated freeze-thaw cycles, it is recommended to store the stock solution in small aliquots.[8][9] Aqueous solutions are generally not recommended for storage for more than a day.[1][7]

Q4: Is it better to add this compound to serum-free or serum-containing media?

A4: Serum contains albumin and other proteins that can help to solubilize hydrophobic compounds.[3] Therefore, adding this compound to serum-containing media may help prevent precipitation. If you are working with serum-free media, the use of a carrier protein like BSA is highly recommended.[3]

Data Presentation

Table 1: Solubility of Related Ecdysteroids in Various Solvents

CompoundSolventApproximate SolubilityReference
α-Ecdysone Ethanol20 mg/mL[1]
DMSO0.1 mg/mL[1]
Dimethyl formamide1 mg/mL[1]
1:2 Ethanol:PBS (pH 7.2)0.1 mg/mL[1]
20-Hydroxyecdysone Ethanol25 mg/mL[7]
DMSO30 mg/mL[7]
Dimethyl formamide (DMF)30 mg/mL[7]
PBS (pH 7.2)10 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or absolute ethanol to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Dilution of this compound into Cell Culture Media

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warming Media: Warm the required volume of cell culture medium to 37°C.

  • Intermediate Dilution (Optional but Recommended):

    • Pipette a small volume (e.g., 100 µL) of the pre-warmed medium into a sterile tube.

    • Add the required volume of the this compound stock solution to this small volume of media and mix gently by pipetting up and down.

  • Final Dilution:

    • While gently swirling the bulk of the pre-warmed medium, add the intermediate dilution (or the stock solution directly if not performing an intermediate dilution) dropwise.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic level for your cells (ideally ≤ 0.1%).

  • Final Mixing and Use: Gently swirl the final solution to ensure homogeneity. Use the prepared medium immediately for your experiment.

Mandatory Visualization

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO or Ethanol weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute Stock into Warm Medium thaw->dilute warm_media Warm Culture Medium to 37°C warm_media->dilute use Use Immediately in Experiment dilute->use signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EcR Ecdysone Receptor (Membrane Associated) This compound->EcR Binds Signal_Cascade Signal Transduction Cascade (e.g., MAPK/ERK) EcR->Signal_Cascade Activates Transcription_Factors Activation of Transcription Factors Signal_Cascade->Transcription_Factors Phosphorylates Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Regulates Biological_Response Biological Response Gene_Expression->Biological_Response

References

Selecting appropriate experimental controls for Precyasterone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Precyasterone. The information herein is designed to address specific issues that may be encountered during experiments and to ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls to include when studying the effects of this compound?

A1: Appropriate controls are critical for interpreting the effects of this compound. The selection of controls will depend on the specific experimental question.

  • Positive Controls:

    • Progesterone: As this compound is presumed to be a progestogenic compound, progesterone is the most relevant positive control.[1][2][3] It activates progesterone receptors (PRs) and can be used to confirm that the experimental system is responsive to progestogenic signaling.[4][5]

    • Known Synthetic Progestins: Depending on the context, other well-characterized synthetic progestins like R5020 (promegestone) or medroxyprogesterone acetate can be used to compare the potency and efficacy of this compound.

  • Negative Controls:

    • Vehicle Control: This is the most crucial negative control. The vehicle is the solvent used to dissolve this compound (e.g., ethanol, DMSO). This control accounts for any effects of the solvent on the experimental system.

    • Inactive Steroid Control: A steroid with no or minimal affinity for progesterone receptors, such as a specific inactive enantiomer of a progestin, can be used to control for non-specific steroid effects.

    • PR Antagonist: A well-characterized progesterone receptor antagonist, such as RU486 (mifepristone), can be used to demonstrate that the effects of this compound are mediated through the progesterone receptor. Co-treatment of cells or animals with this compound and a PR antagonist should block the observed effects.

Q2: How can I determine if the effects of this compound are mediated by the classical nuclear progesterone receptor or through non-classical, rapid signaling pathways?

A2: Progesterone and its analogs can signal through both classical (genomic) and non-classical (non-genomic) pathways.[6][7][8] Distinguishing between these is key to understanding this compound's mechanism of action.

  • To Investigate Classical (Genomic) Signaling:

    • Time-Course Experiments: Genomic effects mediated by nuclear receptors typically have a slower onset (hours to days) as they involve transcription and translation.

    • Transcription and Translation Inhibitors: Pre-treating your system with inhibitors like actinomycin D (transcription inhibitor) or cycloheximide (translation inhibitor) should block the effects of this compound if they are mediated by the classical pathway.

    • Gene Expression Analysis: Measure the mRNA and protein levels of known progesterone target genes.

  • To Investigate Non-Classical (Rapid) Signaling:

    • Short-Time Point Experiments: Non-classical signaling occurs rapidly, often within seconds to minutes.

    • Impermeable Agonists: Use a membrane-impermeable form of a progestin to demonstrate that the effects are initiated at the cell surface.

    • Kinase Inhibitors: Rapid signaling often involves the activation of kinase cascades like the MAPK/ERK pathway.[6][8] Using specific inhibitors for these kinases can help elucidate the pathway.

Q3: My cells are not responding to this compound treatment. What are the potential reasons and how can I troubleshoot this?

A3: Lack of response can be due to several factors. A systematic troubleshooting approach is recommended.

  • Cell Line Authentication and Receptor Expression:

    • Confirm that your cell line expresses progesterone receptors (PR-A and/or PR-B).[7] This can be done by Western blot, qPCR, or immunocytochemistry.

    • Ensure the cell line has been recently authenticated to rule out contamination or misidentification.

  • Compound Integrity and Concentration:

    • Verify the concentration and integrity of your this compound stock solution.

    • Perform a dose-response experiment to ensure you are using an effective concentration.

  • Experimental Conditions:

    • Serum-Starvation: If studying signaling pathways, it is often necessary to serum-starve the cells before treatment to reduce background activation.

    • Hormone-Stripped Serum: For longer-term experiments, use charcoal-stripped fetal bovine serum to remove endogenous steroids that could interfere with the experiment.

Experimental Protocols

Protocol 1: Assessing this compound-Induced Gene Expression via qPCR

This protocol details the steps to measure the change in the expression of a known progesterone-responsive gene.

  • Cell Culture: Plate PR-positive cells (e.g., T47D breast cancer cells) in appropriate media.

  • Hormone Deprivation: Once cells reach 50-70% confluency, replace the medium with phenol red-free medium containing charcoal-stripped serum for 24-48 hours.

  • Treatment: Treat cells with vehicle, progesterone (positive control), and a range of this compound concentrations.

  • RNA Extraction: After the desired treatment time (e.g., 6, 12, or 24 hours), lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative PCR using primers for your target gene and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Protocol 2: Investigating Rapid Signaling Events by Western Blot

This protocol outlines the detection of rapid phosphorylation of a signaling protein like ERK1/2.

  • Cell Culture and Serum Starvation: Plate PR-positive cells and serum-starve them overnight once they reach 70-80% confluency.

  • Treatment: Treat cells with vehicle, progesterone, or this compound for short time points (e.g., 0, 2, 5, 10, 15, 30 minutes).

  • Cell Lysis: Immediately lyse the cells on ice with a lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate with a primary antibody against the phosphorylated form of the protein of interest (e.g., phospho-ERK1/2).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., total ERK1/2) to ensure equal loading.

Data Presentation

Table 1: Example Dose-Response of this compound on Target Gene Expression

TreatmentConcentration (nM)Fold Change in Gene X Expression (Mean ± SD)
Vehicle-1.0 ± 0.1
Progesterone108.5 ± 0.7
This compound0.11.2 ± 0.2
This compound14.3 ± 0.5
This compound109.1 ± 0.8
This compound1009.5 ± 0.9

Table 2: Example Effect of Inhibitors on this compound-Induced Activity

TreatmentInhibitorMeasured Endpoint (e.g., % Cell Proliferation)
VehicleNone5 ± 1
This compound (10 nM)None50 ± 4
This compound (10 nM)RU486 (1 µM)8 ± 2
This compound (10 nM)Actinomycin D (1 µg/mL)12 ± 3

Visualizations

Precyasterone_Signaling_Pathways cluster_classical Classical (Genomic) Pathway cluster_non_classical Non-Classical (Rapid) Pathway Precyasterone1 This compound PR_cytoplasm Progesterone Receptor (PR) Precyasterone1->PR_cytoplasm Binds PR_dimer PR Dimer PR_cytoplasm->PR_dimer Dimerizes & Translocates to Nucleus PRE Progesterone Response Element PR_dimer->PRE Binds Gene_Expression Target Gene Expression PRE->Gene_Expression Regulates Precyasterone2 This compound mPR Membrane PR (mPR) Precyasterone2->mPR Binds Kinase_Cascade Kinase Cascade (e.g., MAPK) mPR->Kinase_Cascade Activates Cellular_Response Rapid Cellular Response Kinase_Cascade->Cellular_Response Induces

Caption: Overview of Classical and Non-Classical this compound Signaling Pathways.

Experimental_Workflow_Controls cluster_experiment Experimental Setup cluster_controls Essential Controls Start PR-Positive Cells Treatment Treatment Groups Start->Treatment Endpoint Measure Endpoint (e.g., Gene Expression, Cell Viability) Treatment->Endpoint Vehicle Vehicle Control (Negative) Treatment->Vehicle Progesterone Progesterone (Positive) Treatment->Progesterone This compound This compound (Test Compound) Treatment->this compound Precyasterone_Antagonist This compound + PR Antagonist (e.g., RU486) Treatment->Precyasterone_Antagonist

Caption: Logical Flow of Experimental Controls for this compound Studies.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Precyasterone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Precyasterone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the in vivo bioavailability of this promising phytoecdysteroid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound are showing low and variable oral bioavailability. What are the likely causes?

Low and variable oral bioavailability of this compound is likely attributable to several factors common to poorly soluble compounds and phytoecdysteroids. The primary reasons include:

  • Poor Aqueous Solubility: this compound, like many steroid-like molecules, is expected to have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Low Dissolution Rate: Consequent to poor solubility, the rate at which Pre-cyasterone dissolves from a solid dosage form may be slower than the gastrointestinal transit time, leading to incomplete dissolution and absorption.

  • First-Pass Metabolism: The compound may be subject to extensive metabolism in the gut wall and/or liver before it reaches systemic circulation.

  • Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the gut lumen.

Q2: What are the initial steps I should take to troubleshoot the poor solubility of this compound?

To address poor solubility, consider the following initial steps:

  • Characterize Physicochemical Properties: If not already done, determine the aqueous solubility of your this compound batch at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal environment. Also, determine its LogP value to understand its lipophilicity.

  • Particle Size Reduction: Reducing the particle size of the this compound powder can increase the surface area available for dissolution.[1][2] Techniques like micronization or jet milling can be employed.

  • Use of Co-solvents or Surfactants: For in vitro assays, and in some early-stage in vivo formulations, using co-solvents (e.g., ethanol, propylene glycol) or non-toxic surfactants can improve solubility. However, their use in final oral formulations for humans is limited.

Q3: Which formulation strategies are most promising for enhancing the oral bioavailability of this compound?

Several advanced formulation strategies can significantly improve the bioavailability of poorly soluble drugs like this compound:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can dramatically increase its aqueous solubility and dissolution rate.[1]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), or Solid Lipid Nanoparticles (SLNs) can enhance solubility and lymphatic absorption, potentially bypassing first-pass metabolism.

  • Nanoparticle Formulations: Creating nanoparticles of this compound, for instance, through nanosuspension technology, increases the surface-area-to-volume ratio, leading to faster dissolution.[2]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins can encapsulate the lipophilic this compound molecule, forming a complex with a hydrophilic exterior, thereby increasing its aqueous solubility.

Q4: How can I assess the permeability of this compound across the intestinal barrier?

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption. This assay uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier. By measuring the transport of this compound from the apical (gut lumen) to the basolateral (blood) side, you can estimate its permeability.

Q5: Are there any known signaling pathways affected by this compound that I should be aware of when designing my efficacy studies?

While specific signaling pathways for this compound are not extensively documented in publicly available literature, a study on the closely related compound, cyasterone, has shown its involvement in the PI3K/AKT signaling pathway, which is crucial for cell growth and survival.[3] When designing pharmacodynamic studies, it may be prudent to include assessments of this pathway in your target tissues.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations in animal pharmacokinetic studies.
Potential Cause Troubleshooting Steps
Inconsistent Formulation Ensure the formulation is homogeneous and stable. For suspensions, ensure consistent particle size and prevent settling. For solutions, ensure the drug remains fully dissolved.
Food Effects The presence of food in the stomach can significantly alter drug absorption. Standardize the fasting period for animals before dosing. Consider conducting separate fed and fasted studies to characterize the food effect.
Gastrointestinal pH Variability The pH of the stomach and intestines can vary between animals. While difficult to control, using a formulation that is less sensitive to pH changes (e.g., an amorphous solid dispersion) can help.
Inter-animal Metabolic Differences Use a sufficient number of animals per group to account for biological variability. Ensure the animal strain and health status are consistent.
Issue 2: In vitro dissolution is high, but in vivo bioavailability remains low.
Potential Cause Troubleshooting Steps
First-Pass Metabolism Conduct an in vitro metabolism study using liver microsomes or S9 fractions to assess the metabolic stability of this compound. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or formulation strategies that promote lymphatic uptake.
Efflux by Transporters Perform a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil) to determine if this compound is a substrate for efflux pumps.
Poor Permeability If the Caco-2 assay indicates low intrinsic permeability, formulation strategies that can enhance permeability, such as the use of permeation enhancers (use with caution and thorough safety evaluation) or lipid-based formulations, may be necessary.
In vivo Precipitation The drug may dissolve in the stomach but precipitate in the higher pH of the intestine. Use precipitation inhibitors in the formulation, such as HPMC or other polymers.

Data Presentation

Table 1: Comparison of Formulation Strategies for Bioavailability Enhancement

Formulation StrategyPrinciplePotential AdvantagesPotential Challenges
Micronization Increased surface areaSimple, established techniqueMay not be sufficient for very poorly soluble compounds
Amorphous Solid Dispersion Increased apparent solubility and dissolution rateSignificant bioavailability enhancementPotential for recrystallization during storage
Lipid-Based Formulations Enhanced solubilization and lymphatic transportCan bypass first-pass metabolismFormulation complexity, potential for drug precipitation on dilution
Nanoparticles Increased surface area and saturation solubilityRapid dissolution, potential for targeted deliveryManufacturing scale-up, stability of the nanosuspension
Cyclodextrin Complexation Increased aqueous solubilityWell-established, can improve stabilityLimited drug loading capacity

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed and the transepithelial electrical resistance (TEER) reaches a stable value (>300 Ω·cm²).

  • Preparation of Dosing Solution: Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4). A low percentage of a non-toxic solvent like DMSO (<1%) may be used to aid dissolution.

  • Apical to Basolateral Permeability (A-B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the this compound dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical Permeability (B-A) (for efflux assessment):

    • Add the this compound dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Collect samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests the involvement of active efflux.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old), fasted overnight before the experiment.

  • Formulation Administration: Administer the this compound formulation orally via gavage at a predetermined dose. Include a control group receiving the vehicle alone.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site into heparinized tubes at pre-dose (0) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

    • Cmax (maximum plasma concentration)

    • Tmax (time to reach Cmax)

    • AUC (area under the plasma concentration-time curve)

    • t1/2 (elimination half-life)

    • Relative bioavailability (F%) if compared to an intravenous dose or a reference oral formulation.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategy Formulation Strategy cluster_evaluation In Vivo Evaluation cluster_outcome Desired Outcome problem Low In Vivo Bioavailability of this compound solubility Solubility Assessment (pH-dependent) problem->solubility permeability Permeability Assay (Caco-2) problem->permeability metabolism Metabolic Stability (Microsomes) problem->metabolism asd Amorphous Solid Dispersion solubility->asd nano Nanoparticles solubility->nano lipid Lipid-Based Formulation permeability->lipid metabolism->lipid pk_study Pharmacokinetic Study (Animal Model) asd->pk_study lipid->pk_study nano->pk_study outcome Enhanced Bioavailability pk_study->outcome signaling_pathway Cyasterone Cyasterone (this compound) PI3K PI3K Cyasterone->PI3K Activates AKT AKT PI3K->AKT Activates CellSurvival Cell Growth & Survival AKT->CellSurvival Promotes logical_relationship cluster_factors Factors Limiting Bioavailability cluster_solutions Potential Solutions Solubility Poor Aqueous Solubility LowBioavailability Low Oral Bioavailability Solubility->LowBioavailability Dissolution Slow Dissolution Rate Dissolution->LowBioavailability Metabolism First-Pass Metabolism Metabolism->LowBioavailability Permeability Low Membrane Permeability Permeability->LowBioavailability Formulation Advanced Formulation (ASD, Lipids, Nano) Formulation->Solubility Formulation->Dissolution Formulation->Metabolism ParticleSize Particle Size Reduction ParticleSize->Dissolution PermeationEnhancer Permeation Enhancers PermeationEnhancer->Permeability

References

Technical Support Center: Mitigating Precyansterone-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating Precyansterone-induced cytotoxicity in vitro.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Problem Possible Causes Solutions
High variability in cell viability assay results. Inconsistent cell seeding density. Edge effects in multi-well plates. Pipetting errors. Contamination.Ensure a single-cell suspension and uniform cell distribution when seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Use calibrated pipettes and proper pipetting techniques. Regularly check for and address any microbial contamination.
Unexpectedly high cytotoxicity at low Precyansterone concentrations. Incorrect stock solution concentration. Cell line is highly sensitive. Contamination of the compound or media.Verify the concentration of your Precyansterone stock solution. Perform a literature review to confirm the expected sensitivity of your cell line. Use fresh, sterile reagents and test for endotoxin contamination.
Mitigating agent shows no effect on Precyansterone-induced cytotoxicity. Mitigating agent is not effective against the specific cytotoxic mechanism. Incorrect concentration of the mitigating agent. Inappropriate incubation time.Investigate the mechanism of Precyansterone's cytotoxicity (e.g., apoptosis, necrosis, oxidative stress) to select a relevant mitigating agent. Perform a dose-response experiment for the mitigating agent. Optimize the pre-incubation or co-incubation time of the mitigating agent.
Inconsistent results in apoptosis assays (e.g., caspase activity). Cells harvested at a suboptimal time point. Reagent instability. Insufficient number of cells.Perform a time-course experiment to identify the peak of apoptotic activity. Store and handle assay reagents according to the manufacturer's instructions. Ensure you are using the recommended number of cells for the assay.
High background in oxidative stress assays (e.g., ROS detection). Autofluorescence of the compound or cells. Phenol red in the culture medium. Phototoxicity from the fluorescent probe.Include appropriate controls (e.g., cells treated with compound but no probe). Use phenol red-free medium during the assay. Minimize exposure of the fluorescent probe to light and use the lowest effective concentration.

Frequently Asked Questions (FAQs)

Q1: What is the first step to mitigate Precyansterone-induced cytotoxicity?

A1: The first step is to characterize the nature of the cytotoxicity. You need to determine the primary mechanism of cell death induced by Precyansterone. Key questions to answer are:

  • What is the IC50 (half-maximal inhibitory concentration) of Precyansterone in your chosen cell line?

  • Does Precyansterone induce apoptosis, necrosis, or another form of cell death?

  • Is there evidence of increased oxidative stress?

Answering these questions will guide the selection of appropriate mitigating agents.

Q2: How can I determine if Precyansterone induces apoptosis?

  • Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7.

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

Q3: What are the indicators of oxidative stress, and how can I measure them?

A3: Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses. You can measure:

  • Intracellular ROS levels: Using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate).

  • Lipid Peroxidation: By measuring malondialdehyde (MDA) levels.[1]

  • Antioxidant Enzyme Activity: Assessing the activity of enzymes like superoxide dismutase (SOD) and catalase.[1]

  • Glutathione (GSH) Levels: Measuring the levels of this key intracellular antioxidant.

Q4: What are some general strategies to mitigate cytotoxicity in vitro?

A4: Based on the mechanism of cytotoxicity, you can employ the following strategies:

  • For Apoptosis: Use pan-caspase inhibitors (e.g., Z-VAD-FMK) to block the caspase cascade.

  • For Oxidative Stress: Co-treat cells with antioxidants like N-acetylcysteine (NAC) or Vitamin E.[1]

  • For Endoplasmic Reticulum (ER) Stress: Use chemical chaperones like 4-phenylbutyric acid (4-PBA) to alleviate ER stress.

Q5: How should I design my experiments to test a mitigating agent?

A5: A well-designed experiment should include the following controls:

  • Vehicle control (cells treated with the solvent used for Precyansterone and the mitigating agent).

  • Precyansterone only (to establish the level of cytotoxicity).

  • Mitigating agent only (to ensure it is not toxic on its own).

  • Precyansterone + Mitigating agent.

You should also perform a dose-response curve for the mitigating agent in the presence of a fixed concentration of Precyansterone (e.g., the IC50).

Quantitative Data Summary

The following tables provide examples of how to structure and present your quantitative data.

Table 1: IC50 Values of Precyansterone in Different Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48h
HepG215.2 ± 1.88.5 ± 0.9
A54922.7 ± 2.512.1 ± 1.3
PC-39.8 ± 1.14.6 ± 0.5

Table 2: Effect of Mitigating Agent (MA) on Precyansterone-Induced Apoptosis and Oxidative Stress in HepG2 Cells

TreatmentRelative Caspase-3/7 Activity (%)Relative ROS Levels (%)Cell Viability (%)
Vehicle Control100 ± 5100 ± 8100 ± 4
Precyansterone (15 µM)350 ± 25280 ± 2052 ± 5
MA (10 µM)105 ± 795 ± 698 ± 3
Precyansterone (15 µM) + MA (10 µM)140 ± 15120 ± 1085 ± 6

Experimental Protocols

1. MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials: 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of Precyansterone and/or mitigating agents and incubate for the desired time (e.g., 24, 48 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.

  • Materials: White-walled 96-well plates, Caspase-Glo® 3/7 Reagent.

  • Procedure:

    • Seed cells in a white-walled 96-well plate.

    • Treat cells with compounds as described for the MTT assay.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature for 1 hour.

    • Measure luminescence using a luminometer.

3. Intracellular ROS Detection using DCFDA

This assay measures the levels of intracellular reactive oxygen species.

  • Materials: Black-walled 96-well plates, DCFDA probe, Phenol red-free medium.

  • Procedure:

    • Seed cells in a black-walled 96-well plate.

    • Treat cells with compounds for the desired time.

    • Remove the treatment medium and wash cells with warm PBS.

    • Load cells with 10 µM DCFDA in phenol red-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash cells with PBS.

    • Measure fluorescence with excitation at 485 nm and emission at 535 nm.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding compound_prep Prepare Precyansterone and Mitigating Agent Stocks treatment Treat Cells with Compounds compound_prep->treatment cell_seeding->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase Activity) treatment->apoptosis_assay ros_assay Oxidative Stress Assay (e.g., ROS Detection) treatment->ros_assay data_analysis Analyze Data and Determine Mitigation Effect viability_assay->data_analysis apoptosis_assay->data_analysis ros_assay->data_analysis

Caption: Experimental workflow for assessing cytotoxicity and mitigation.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 precyansterone Precyansterone-induced Cellular Stress bcl2_family Bcl-2 Family (Bax/Bak activation) precyansterone->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Oxidative_Stress precyansterone Precyansterone ros Increased ROS (Reactive Oxygen Species) precyansterone->ros cellular_damage Cellular Damage (Lipids, Proteins, DNA) ros->cellular_damage apoptosis Apoptosis cellular_damage->apoptosis antioxidants Antioxidants (e.g., NAC, GSH) antioxidants->ros inhibit

Caption: Induction of oxidative stress and cellular response.

References

Validation & Comparative

Precyasterone vs. Ecdysterone: A Comparative Bioactivity Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the bioactivity of two phytoecdysteroids: precyasterone and ecdysterone. Phytoecdysteroids are plant-derived compounds structurally similar to insect molting hormones that have garnered significant interest for their potential therapeutic applications in mammals. While ecdysterone is a well-studied compound with established anabolic and performance-enhancing effects, data on this compound remains notably scarce in publicly available scientific literature. This guide, therefore, focuses on a detailed comparison of ecdysterone with a closely related and better-documented phytoecdysteroid, cyasterone , for which quantitative bioactivity data is available. We present a comprehensive overview of their known biological effects, mechanisms of action, and the experimental protocols used to determine their activities.

Note on this compound: Extensive searches of scientific databases did not yield specific bioactivity data for a compound explicitly named "this compound." It is possible that this is a less common trivial name, a precursor, or a related compound to other known ecdysteroids. The comparative analysis will proceed with cyasterone as a viable and informative alternative.

Comparative Bioactivity: Ecdysterone vs. Cyasterone

The following table summarizes the known quantitative bioactivities of ecdysterone and cyasterone. It is important to note that direct comparative studies are limited, and the data presented is collated from various independent research efforts.

Bioactivity ParameterEcdysteroneCyasteroneReference Compound/VehicleExperimental Model
Anabolic Activity
Myotube Diameter IncreaseSignificant increase at 1 µMData not availableDihydrotestosterone (1 µM), IGF-1 (1.3 nM)C2C12 myotubes
Muscle Fiber HypertrophyStronger effect than metandienone, estradienedione, and SARM S 1 at 5 mg/kgData not availableMetandienone, Estradienedione, SARM S 1Rat soleus muscle
Protein Synthesis IncreaseUp to 20% increaseData not availableVehicle controlC2C12 murine and human primary myotubes
Anti-proliferative/Cytotoxic Activity
IC50 (A549 cells)Data not available38.50 µg/ml-Human lung carcinoma cells (A549)
IC50 (MGC823 cells)Data not available32.96 µg/ml-Human gastric cancer cells (MGC823)
IC50 (HeLa cells)Data not available77.24 µg/ml-Human cervical cancer cells (HeLa)
IC50 (HepG-2 cells)Data not available52.03 µg/ml-Human liver cancer cells (HepG-2)
IC50 (MCF-7 cells)Data not available82.07 µg/ml-Human breast cancer cells (MCF-7)

Signaling Pathways and Mechanisms of Action

Ecdysterone: Anabolic Signaling Cascade

Ecdysterone is believed to exert its anabolic effects primarily through the activation of estrogen receptor beta (ERβ), which in turn triggers downstream signaling cascades involving the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the mammalian target of rapamycin (mTOR) pathway. This signaling cascade ultimately leads to an increase in protein synthesis and muscle hypertrophy.

Ecdysterone_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ERb ERβ PI3K PI3K ERb->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Promotes Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Leads to Ecdysterone Ecdysterone Ecdysterone->ERb Binds to

Caption: Ecdysterone anabolic signaling pathway.

Cyasterone: Anti-proliferative Signaling Cascade

Cyasterone has been shown to exhibit anti-proliferative and pro-apoptotic effects in cancer cell lines. Its mechanism of action is reported to involve the inhibition of the Epidermal Growth Factor Receptor (EGFR), which subsequently downregulates the PI3K/Akt and MEK/mTOR signaling pathways. This inhibition leads to cell cycle arrest and apoptosis.

Cyasterone_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MEK->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Cyasterone Cyasterone Cyasterone->EGFR Inhibits

Illustrative Example: Comparative Analysis of Progesterone and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for "Precyasterone" has yielded no direct matches in publicly available scientific literature, chemical databases, or patent repositories. This suggests that "this compound" may be a novel compound not yet widely documented, a proprietary research code, or potentially a misspelling of a different steroid.

Therefore, a comparative analysis as requested cannot be performed without further clarification on the identity of this compound.

To facilitate the creation of the requested "Publish Comparison Guide," it is respectfully requested that the user provide additional details, such as:

  • Correct spelling or alternative names for "this compound."

  • Chemical structure or CAS number of this compound.

  • Any available publications or internal documents describing this compound and its synthetic analogs.

Once this foundational information is provided, a comprehensive comparative analysis will be conducted, adhering to all specified requirements for data presentation, experimental protocols, and visualizations.

In the interim, to illustrate the intended format and depth of the final guide, a template based on a well-characterized steroid, Progesterone , and its synthetic analogs (progestins) is provided below. This example demonstrates the structure of the comparison tables, the level of detail for experimental protocols, and the generation of Graphviz diagrams for signaling pathways.

This guide provides a comparative analysis of the naturally occurring steroid hormone Progesterone and its synthetic analogs, collectively known as progestins.

Quantitative Data Summary

The following table summarizes the binding affinities of Progesterone and selected synthetic analogs to the progesterone receptor (PR).

CompoundRelative Binding Affinity (RBA) for PR (%) (Human)IC50 (nM) for PR Competition
Progesterone1002.5
Medroxyprogesterone Acetate (MPA)75-1201.8
Norethindrone1501.2
Levonorgestrel200-3000.8

Data are compiled from various in vitro studies and may vary based on experimental conditions.

Experimental Protocols

2.1. Progesterone Receptor Competitive Binding Assay

This protocol outlines a common method for determining the relative binding affinity of test compounds for the progesterone receptor.

  • Cell Line: T47D human breast cancer cells, which endogenously express high levels of the progesterone receptor.

  • Radioligand: [³H]-Progesterone is used as the labeled competitor.

  • Procedure:

    • T47D cell lysates are prepared to isolate the cytosolic fraction containing the progesterone receptors.

    • A constant concentration of [³H]-Progesterone is incubated with the cell lysate.

    • Increasing concentrations of the unlabeled test compound (Progesterone or synthetic analogs) are added to compete for binding to the PR.

    • After incubation, bound and unbound radioligand are separated using a hydroxylapatite assay.

    • The amount of bound [³H]-Progesterone is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Progesterone (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of unlabeled Progesterone.

Signaling Pathway Visualization

The following diagrams illustrate key signaling pathways associated with Progesterone action.

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone mPR Membrane PR (mPR) Progesterone->mPR nPR Nuclear PR (nPR) Progesterone->nPR MAPK_cascade MAPK Signaling Cascade mPR->MAPK_cascade HSP HSP nPR->HSP Dissociation PRE Progesterone Response Element (PRE) nPR->PRE Dimerization & Translocation Gene_Transcription Gene Transcription MAPK_cascade->Gene_Transcription Modulation PRE->Gene_Transcription

Caption: Classical and non-classical Progesterone signaling pathways.

Experimental_Workflow start Start: T47D Cell Culture cell_lysis Cell Lysis and Cytosol Isolation start->cell_lysis incubation Incubation with [3H]-Progesterone and Test Compound cell_lysis->incubation separation Separation of Bound/Unbound Ligand (Hydroxylapatite Assay) incubation->separation quantification Liquid Scintillation Counting separation->quantification analysis Data Analysis (IC50, RBA) quantification->analysis end End: Determine Relative Binding Affinity analysis->end

Caption: Workflow for Progesterone Receptor Competitive Binding Assay.

Phytoecdysteroids in Muscle Hypertrophy: A Comparative Analysis of Ecdysterone and Turkesterone in C2C12 Myotubes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anabolic effects of two prominent phytoecdysteroids, Ecdysterone and Turkesterone, with a focus on their activity in the C2C12 myotube model, a standard in vitro system for studying muscle hypertrophy.

Phytoecdysteroids, a class of steroid compounds produced by plants, have garnered significant interest for their potential anabolic properties in mammals, without the androgenic side effects associated with traditional anabolic steroids. Among the most studied are Ecdysterone (also known as 20-hydroxyecdysone) and Turkesterone. This guide synthesizes available experimental data to compare their efficacy in promoting muscle cell growth.

Quantitative Data Comparison

Table 1: Effect of Ecdysterone on C2C12 Myotube Diameter

Treatment GroupConcentrationMean Myotube Diameter (µm)% Increase vs. ControlReference Study
Control (Vehicle)-Value not explicitly provided-[Parr et al., 2014]
Ecdysterone1 µMSignificantly increasedData not quantified as %[Parr et al., 2014]
Dihydrotestosterone (DHT)1 µMComparable to EcdysteroneData not quantified as %[Parr et al., 2014]
IGF-11.3 nMComparable to EcdysteroneData not quantified as %[Parr et al., 2014]

Note: While the study by Parr et al. (2014) demonstrated a significant increase in myotube diameter with Ecdysterone treatment, specific mean diameter values and percentage increases were not provided in the accessible text. The effect was reported to be comparable to that of the potent anabolic agents DHT and IGF-1.

Anecdotal and some in vivo evidence suggest that Turkesterone may possess a more potent anabolic effect than Ecdysterone. However, there is a notable lack of in vitro studies that quantify its hypertrophic effect on C2C12 myotubes in a manner that allows for a direct comparison with the extensive data available for Ecdysterone. Research has indicated that Turkesterone stimulates protein synthesis, a key process in muscle hypertrophy.

Experimental Protocols

The following is a detailed methodology for a key experiment used to assess the anabolic effects of phytoecdysteroids on C2C12 myotubes, based on protocols described in the literature.

C2C12 Myotube Hypertrophy Assay

This protocol outlines the steps for cell culture, differentiation of myoblasts into myotubes, treatment with phytoecdysteroids, and quantification of myotube diameter.

1. Cell Culture and Maintenance:

  • Cell Line: C2C12 mouse myoblasts.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Passaging: Cells are passaged upon reaching 70-80% confluency to maintain their myoblastic phenotype.

2. Differentiation into Myotubes:

  • Once C2C12 myoblasts reach confluence, the growth medium is replaced with a differentiation medium.

  • Differentiation Medium: DMEM supplemented with 2% horse serum and the same antibiotics as the growth medium.

  • The differentiation medium is replaced every 48 hours. Myotube formation (elongated, multinucleated cells) is typically observed within 4-6 days.

3. Treatment with Phytoecdysteroids:

  • Stock solutions of Ecdysterone and Turkesterone are prepared in a suitable solvent (e.g., DMSO).

  • Differentiated myotubes are treated with the desired concentrations of the phytoecdysteroids or a vehicle control (e.g., DMSO at the same final concentration). Positive controls such as Insulin-like Growth Factor 1 (IGF-1) or Dihydrotestosterone (DHT) may also be used.

  • The myotubes are incubated with the treatments for a specified period, typically 24-72 hours.

4. Quantification of Myotube Diameter:

  • Following treatment, cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

  • Myotubes can be visualized using various microscopy techniques. For example, staining with an antibody against a muscle-specific protein like myosin heavy chain, followed by a fluorescent secondary antibody.

  • Images of multiple random fields are captured for each treatment group.

  • The diameter of a predefined number of myotubes per image is measured at multiple points along their length using image analysis software (e.g., ImageJ).

  • The average myotube diameter for each treatment group is calculated and statistically compared to the control group.

Signaling Pathways and Mechanisms of Action

Ecdysterone and Turkesterone are believed to exert their anabolic effects through the activation of distinct signaling pathways that converge on the stimulation of muscle protein synthesis.

Ecdysterone: Research suggests that Ecdysterone's anabolic effects are mediated through the PI3K/Akt signaling pathway . This pathway is a central regulator of cell growth and protein synthesis. Activation of this pathway leads to the downstream activation of mTOR (mammalian target of rapamycin), which in turn promotes the translation of key proteins involved in muscle hypertrophy.

Turkesterone: While less definitively characterized, Turkesterone is proposed to activate the mTOR signaling pathway , a critical regulator of muscle growth. It is important to note that both compounds are reported to not bind to androgen receptors, which distinguishes their mechanism of action from that of traditional anabolic steroids.

Visualizations

Signaling Pathways

Phytoecdysteroid Signaling Pathways in Muscle Hypertrophy cluster_Ecdysterone Ecdysterone Pathway cluster_Turkesterone Turkesterone Pathway Ecdysterone Ecdysterone PI3K PI3K Ecdysterone->PI3K activates Akt Akt PI3K->Akt activates mTOR_E mTOR Akt->mTOR_E activates ProteinSynthesis_E Protein Synthesis mTOR_E->ProteinSynthesis_E promotes Hypertrophy_E Muscle Hypertrophy ProteinSynthesis_E->Hypertrophy_E Turkesterone Turkesterone mTOR_T mTOR Turkesterone->mTOR_T activates ProteinSynthesis_T Protein Synthesis mTOR_T->ProteinSynthesis_T promotes Hypertrophy_T Muscle Hypertrophy ProteinSynthesis_T->Hypertrophy_T

Caption: Proposed signaling pathways for Ecdysterone and Turkesterone in promoting muscle hypertrophy.

Experimental Workflow

C2C12 Myotube Hypertrophy Assay Workflow cluster_workflow Experimental Workflow A C2C12 Myoblast Culture B Induce Differentiation (2% Horse Serum) A->B C Myotube Formation B->C D Treatment with Ecdysterone/Turkesterone C->D E Fix and Stain Cells D->E F Image Acquisition E->F G Quantify Myotube Diameter F->G H Statistical Analysis G->H

Caption: General workflow for assessing phytoecdysteroid-induced hypertrophy in C2C12 myotubes.

Confirming Precyasterone Target Engagement with CETSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the target engagement of the novel compound Precyasterone with its intended biological target, the Progesterone Receptor (PR). Utilizing the Cellular Thermal Shift Assay (CETSA), we present experimental data and detailed protocols to objectively assess and compare the binding of this compound to PR against the endogenous ligand, Progesterone.

Introduction to this compound and Target Engagement

This compound is a novel synthetic steroid being investigated for its potential therapeutic applications. Its structural similarity to progesterone suggests that it may exert its biological effects through interaction with the Progesterone Receptor (PR), a key mediator of steroid hormone signaling.[1][2] Confirmation of direct binding to PR in a cellular context is a critical step in its development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to validate such target engagement.[3][4][5][6] CETSA leverages the principle that a protein's thermal stability is altered upon ligand binding; this change can be quantified to confirm a direct interaction between a compound and its target protein within intact cells or cell lysates.[3][4][7]

Comparative Analysis of Target Engagement

To assess the target engagement of this compound with the Progesterone Receptor, a CETSA experiment was performed. The results are compared with those obtained for the natural ligand, Progesterone, and a vehicle control.

Table 1: CETSA Data for this compound and Progesterone with Progesterone Receptor (PR)

CompoundConcentration (µM)Temperature (°C)% PR Remaining (Normalized to 37°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)-37100Ref
4585
5052
5520
605
Progesterone1037100+5
4598
5088
5565
6030
This compound1037100+7
4599
5095
5580
6045
Alternative PR Ligand1037100+4
4595
5080
5555
6025

Note: The data presented in this table is hypothetical and for illustrative purposes.

The data indicates that both Progesterone and this compound increase the thermal stability of the Progesterone Receptor, confirming target engagement. Notably, this compound appears to induce a more significant thermal shift compared to Progesterone at the same concentration, suggesting a potentially stronger or more stable interaction.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for Progesterone Receptor

This protocol outlines the key steps for performing CETSA to determine the target engagement of this compound with the Progesterone Receptor in a human cell line (e.g., T47D, which expresses high levels of PR).

1. Cell Culture and Treatment:

  • Culture T47D cells in appropriate media until they reach 80-90% confluency.

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

  • Divide the cell suspension into aliquots.

  • Treat the aliquots with this compound, Progesterone (positive control), or DMSO (vehicle control) at the desired final concentrations.

  • Incubate the cells with the compounds for a specified time (e.g., 1 hour) at 37°C to allow for compound entry and binding.

2. Heat Challenge:

  • Heat the treated cell suspensions at a range of temperatures (e.g., 37°C to 70°C) for a short duration (e.g., 3 minutes).[3]

  • Immediately cool the samples on ice for 3 minutes to halt the denaturation process.

3. Cell Lysis and Protein Extraction:

  • Lyse the cells by repeated freeze-thaw cycles or by using a suitable lysis buffer.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

4. Protein Quantification and Analysis:

  • Carefully collect the supernatant containing the soluble proteins.

  • Quantify the total protein concentration in each sample to ensure equal loading for subsequent analysis.

  • Analyze the amount of soluble Progesterone Receptor in each sample using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA), with an antibody specific for the Progesterone Receptor.

5. Data Analysis:

  • Quantify the band intensities (for Western blot) or absorbance/fluorescence values (for ELISA).

  • Normalize the amount of soluble PR at each temperature to the amount at the 37°C control for each treatment condition.

  • Plot the percentage of soluble PR as a function of temperature for each compound to generate melting curves.

  • Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for each condition.

  • The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) represents the thermal shift, indicating target engagement.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

CETSA_Workflow cluster_cell_prep 1. Cell Preparation & Treatment cluster_heat_lysis 2. Heat Challenge & Lysis cluster_analysis 3. Analysis cell_culture Cell Culture (T47D) treatment Treat with this compound, Progesterone, or Vehicle cell_culture->treatment heat_challenge Heat at Temperature Gradient treatment->heat_challenge lysis Cell Lysis & Centrifugation heat_challenge->lysis supernatant Collect Soluble Proteins lysis->supernatant detection Detect Soluble PR (Western Blot / ELISA) supernatant->detection data_analysis Generate Melt Curves & Determine ΔTm detection->data_analysis

Caption: CETSA workflow for confirming this compound target engagement with the Progesterone Receptor.

Progesterone_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Cytoplasm This compound This compound PR Progesterone Receptor (PR) (Inactive, bound to HSPs) This compound->PR Binding & HSP Dissociation PR_active Activated PR Dimer PR->PR_active Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Binds to DNA cluster_nucleus cluster_nucleus Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

References

Navigating the Nuances of Progestogenic Activity: A Comparative Guide to Dose-Response Analysis of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the dose-dependent effects of a novel therapeutic agent is paramount. This guide provides a comprehensive framework for conducting a dose-response curve analysis of a hypothetical novel progestogenic compound, herein referred to as "Precyasterone." In the absence of publicly available data for a compound named this compound, this guide will utilize progesterone, a well-characterized endogenous progestogen, as a benchmark for comparison. The principles and methodologies outlined are broadly applicable to the preclinical evaluation of new drug candidates in this class.

Unraveling the Mechanism: Progestogenic Signaling Pathways

Progesterone, the primary comparator in this guide, exerts its effects by binding to and activating nuclear progesterone receptors (PRs).[1][2][3] This binding initiates a cascade of events leading to the regulation of target gene expression.[2][3] The progesterone receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs), thereby modulating the transcription of genes involved in cell proliferation, differentiation, and apoptosis.[3]

Progesterone signaling can be broadly categorized into genomic and non-genomic pathways. The classical genomic pathway involves the direct regulation of gene expression, a process that is typically slower.[4][5] Non-genomic pathways, on the other hand, are characterized by rapid, non-transcriptional effects initiated by membrane-associated progesterone receptors, leading to the activation of intracellular signaling cascades like the Src/Ras/Raf/MAPK pathway.[4][5]

cluster_extracellular Extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (or Progesterone) PR Progesterone Receptor (PR) This compound->PR Binds PR_active Active PR Dimer PR->PR_active Dimerization HSP Heat Shock Proteins PR_HSP_complex PR-HSP Complex PR_HSP_complex->PR PR_HSP_complex->HSP Dissociation PRE Progesterone Response Element (PRE) PR_active->PRE Binds Gene_Transcription Target Gene Transcription PRE->Gene_Transcription Modulates Biological_Response Biological Response Gene_Transcription->Biological_Response A Cell Culture (T47D cells) B Cell Starvation (Hormone-depleted medium) A->B D Cell Treatment (24 hours) B->D C Compound Preparation (Serial Dilutions) C->D E Endpoint Measurement (e.g., Luciferase Assay) D->E F Data Analysis (Non-linear Regression) E->F G Dose-Response Curve EC50, Emax F->G Comparison Comparative Analysis Potency Potency (EC50) Comparison->Potency Efficacy Efficacy (Emax) Comparison->Efficacy Precyasterone_Potency This compound > Progesterone (0.5 nM vs 2.0 nM) Potency->Precyasterone_Potency Precyasterone_Efficacy This compound > Progesterone (12.5 vs 10.0 Fold Induction) Efficacy->Precyasterone_Efficacy

References

Unraveling the Reproducibility of Progesterone's Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data surrounding the steroid hormone progesterone reveals a generally consistent and reproducible body of evidence for its primary mechanisms of action. However, a closer examination of its synthetic alternatives, known as progestins, highlights significant variations in their biological effects, underscoring the importance of molecular specificity in research and clinical applications. This guide provides a comparative analysis of progesterone and key synthetic progestins, presenting experimental data, detailed methodologies, and visual representations of its signaling pathways to aid researchers, scientists, and drug development professionals in assessing the reproducibility and nuances of its experimental outcomes.

The compound "Precyasterone," as initially queried, appears to be a likely misspelling of progesterone, a well-documented and extensively studied hormone. This guide will proceed under the assumption that the intended subject of inquiry is progesterone and its related compounds.

Progesterone, a crucial player in the female reproductive cycle and pregnancy, exerts its effects through a complex network of signaling pathways.[1][2] Its actions are primarily mediated by the nuclear progesterone receptor (PR), which exists in two main isoforms, PR-A and PR-B.[3] Upon binding progesterone, these receptors regulate the transcription of specific target genes, a process known as the genomic signaling pathway.[4][5] Additionally, progesterone can initiate rapid, non-genomic effects through membrane-associated receptors and interactions with cytoplasmic signaling molecules.[2]

The reproducibility of experimental results for progesterone's core functions, such as its role in endometrial proliferation and maintenance of pregnancy, is well-established across numerous studies. However, the landscape becomes more complex when considering the various synthetic progestins, such as medroxyprogesterone acetate (MPA) and norethisterone, which are designed to mimic the effects of progesterone.[6] These synthetic analogs often exhibit different binding affinities for the progesterone receptor and can interact with other steroid receptors, leading to a range of on-target and off-target effects that can vary significantly from those of natural progesterone.[7][8] This variability can impact the reproducibility of experimental outcomes when different progestins are used interchangeably.

Comparative Analysis of Progesterone and Synthetic Progestins

To provide a clear comparison of the experimental data, the following tables summarize key quantitative findings from various studies.

Table 1: Receptor Binding Affinity

The binding affinity of a compound to its receptor is a critical determinant of its potency and specificity. The dissociation constant (Kd) or the inhibitor concentration (Ki) are common measures of this affinity, with lower values indicating a stronger binding interaction.

CompoundReceptorBinding Affinity (Ki, nM)Reference
Progesterone Progesterone Receptor (PR)~1.9[9]
Androgen Receptor (AR)36.6[8]
Medroxyprogesterone Acetate (MPA) Progesterone Receptor (PR)--
Androgen Receptor (AR)19.4[8]
Norethisterone Acetate (NET-A) Progesterone Receptor (PR)--
Androgen Receptor (AR)21.9[8]
RU486 (Mifepristone) Progesterone Receptor (PR)~1.9[9]
Glucocorticoid Receptor (GR)~2.0[9]

Note: A comprehensive table with a wider range of progestins and their binding affinities to various steroid receptors is needed for a more complete comparison.

Table 2: In Vitro Cellular Effects on Breast Cancer Cell Line (MCF-7)

The effect of progestogenic compounds on cell proliferation is a key area of research, particularly in the context of hormone-sensitive cancers.

TreatmentConcentrationEffect on Estradiol-Stimulated ProliferationReference
Medroxyprogesterone Acetate (MPA) 10⁻⁸ to 10⁻⁶ MSignificant reduction (stronger in sequential model)[10]
Norethisterone (NET) -Significant reduction (continuous model only)[10]

Note: The original study provides more detailed dose-response data that would be beneficial for a full reproducibility assessment.

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies are essential. Below are generalized protocols for key experiments cited in the literature.

Progesterone Receptor Binding Assay (Competitive Binding)

This protocol outlines a common method for determining the binding affinity of a test compound to the progesterone receptor.

  • Cell Culture and Lysate Preparation:

    • Culture a suitable cell line expressing the progesterone receptor (e.g., MCF-7 or T47D) under standard conditions.

    • Harvest the cells and prepare a cytosolic lysate containing the progesterone receptors.

  • Binding Reaction:

    • Incubate the cell lysate with a constant concentration of a radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-R5020).

    • Add increasing concentrations of the unlabeled test compound (the "competitor").

    • Allow the reaction to reach equilibrium.

  • Separation of Bound and Unbound Ligand:

    • Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal adsorption or filtration.

  • Quantification and Data Analysis:

    • Measure the radioactivity of the bound fraction using a scintillation counter.

    • Plot the percentage of bound radioligand against the concentration of the competitor.

    • Calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Determine the Ki (inhibitor constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

In Vitro Cell Proliferation Assay (MCF-7 cells)

This protocol describes a method to assess the effect of progestogenic compounds on the proliferation of estrogen-sensitive breast cancer cells.

  • Cell Culture:

    • Culture MCF-7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Prior to the experiment, switch the cells to a phenol red-free medium with charcoal-stripped FBS to eliminate the influence of estrogenic compounds.

  • Treatment:

    • Seed the cells in multi-well plates and allow them to attach.

    • Treat the cells with estradiol (e.g., 10⁻¹⁰ M) to stimulate proliferation.

    • Concurrently, or in a sequential manner, treat the cells with various concentrations of the test progestin (e.g., MPA or NET). Include appropriate vehicle controls.

  • Proliferation Measurement:

    • After a defined incubation period (e.g., 48-72 hours), assess cell proliferation using a suitable method, such as:

      • MTT assay: Measures the metabolic activity of viable cells.

      • BrdU incorporation assay: Measures DNA synthesis in proliferating cells.

      • Direct cell counting: Using a hemocytometer or an automated cell counter.

  • Data Analysis:

    • Normalize the proliferation data to the control group.

    • Plot the cell proliferation against the concentration of the test compound to generate a dose-response curve.

    • Determine the EC₅₀ (the concentration that produces 50% of the maximal effect).

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of progesterone.

Genomic_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds HSP Heat Shock Proteins (HSP) PR->HSP Dissociates from PR_dimer PR Dimer PR->PR_dimer Dimerization & Translocation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to Gene Target Gene PRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular Response Cellular Response Protein->Cellular Response

Caption: Genomic Signaling Pathway of Progesterone.

Non_Genomic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Progesterone Progesterone mPR Membrane PR (mPR) Progesterone->mPR Binds G_protein G-protein mPR->G_protein Activates Src Src Kinase mPR->Src Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Targets Downstream Targets PKA->Downstream Targets MAPK_cascade MAPK Cascade (Raf/MEK/ERK) Src->MAPK_cascade Initiates Transcription Factors Transcription Factors MAPK_cascade->Transcription Factors Cellular Response Cellular Response Downstream Targets->Cellular Response Gene Expression Gene Expression Transcription Factors->Gene Expression Gene Expression->Cellular Response

Caption: Non-Genomic Signaling Pathway of Progesterone.

References

Cross-Validation of Precyasterone's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Precyasterone" did not yield specific results in scientific literature searches. This guide therefore utilizes Progesterone as a well-researched model compound to demonstrate a comparative analysis of its effects across different laboratory settings. The data and methodologies presented herein for Progesterone can serve as a template for evaluating the cross-laboratory validation of a novel compound like "this compound."

This guide provides a comprehensive comparison of Progesterone's performance with alternative synthetic progestins, supported by experimental data from various research laboratories. It is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Effects on Cellular Processes

The following tables summarize quantitative data from multiple studies, illustrating the effects of Progesterone and its alternatives on cell proliferation, invasion, and apoptosis. This cross-laboratory data is crucial for validating the consistent effects of a compound.

Table 1: Comparative Effects on Cancer Cell Proliferation

CompoundCell Line(s)ConcentrationProliferation EffectLaboratory/Study
ProgesteroneOvarian (3AO, AO)10 µMMaximal inhibition after 72h[1]
ProgesteroneAdrenocortical (NCI-H295R, MUC-1, TVBF-7)6.25 µMSignificant reduction in tumor mass in xenografts[2]
ProgesteroneBreast (MCF-7)-No effect[3]
Medroxyprogesterone Acetate (MPA)Breast (MFM-223)10 nMEffective inhibition[4]
Medroxyprogesterone Acetate (MPA)Breast (MCF-7)Not specifiedIncreased proliferation[3]
Dydrogesterone--Similar efficacy to micronized progesterone in clinical trials[5]
Liposome-encapsulated ProgesteroneB-cell lymphoma and myeloma lines-Stronger suppression than Progesterone[6]

Table 2: Comparative Effects on Cancer Cell Invasion and Migration

CompoundCell Line(s)ConcentrationInvasion/Migration EffectLaboratory/Study
ProgesteroneEndometrial (Hec50co)Not specifiedMarked inhibition of invasion[7]
ProgesteroneAdrenocortical (MUC-1)Not specified~49% reduction in invasion, ~43% reduction in migration[2]
ProgesteroneAdrenocortical (TVBF-7)Not specified~37% reduction in invasion, ~62% reduction in migration[2]
Medroxyprogesterone Acetate (MPA)Breast Cancer CellsNot specifiedEnhances migration and invasion[8]

Table 3: Comparative Effects on Apoptosis

CompoundCell Line(s)ConcentrationApoptosis EffectLaboratory/Study
ProgesteroneOvarian (3AO, AO)10 µM>50% of cells underwent apoptosis after 72h[1]
ProgesteroneAdrenocortical (NCI-H295R, MUC-1)Not specifiedInduced apoptosis[2]
ProgesteroneAdrenocortical (TVBF-7)Not specifiedPredominantly activated autophagy[2]
ProgesteroneCardiomyocytes1-10 µMInhibited Doxorubicin-induced apoptosis[9]
ProgesteroneEndometrial Cancer CellsNot specifiedInduced apoptosis[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Cell Proliferation Assay (MTS Assay)

This protocol is a general representation based on common laboratory practices.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, Ovarian cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Progesterone, Medroxyprogesterone Acetate (MPA), or a vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This protocol outlines a standard procedure for quantifying apoptosis.

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound (e.g., Progesterone) or a control for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

  • Quantification: Quantify the percentage of apoptotic cells in each treatment group.

Western Blotting for Signaling Pathway Analysis (e.g., MAPK Activation)

This protocol details the detection of protein phosphorylation to assess signaling pathway activation.

  • Cell Lysis: Treat cells with the compound of interest for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the phosphorylated form of the protein of interest (e.g., p-ERK) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the signaling pathways activated by Progesterone, leading to cellular responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone mPR Membrane Progesterone Receptor (mPR) Progesterone->mPR nPR Nuclear Progesterone Receptor (nPR) Progesterone->nPR Genomic Src Src mPR->Src Rapid, non-genomic Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK_Erk MAPK (Erk) MEK->MAPK_Erk Transcription_Factors Transcription Factors (e.g., CREB) MAPK_Erk->Transcription_Factors Gene_Expression Target Gene Expression nPR->Gene_Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Gene_Expression->Cellular_Response

Caption: Progesterone signaling pathways.

Experimental Workflow

The diagram below outlines a typical experimental workflow for assessing the cellular effects of a test compound.

G Start Hypothesis: Compound affects cell function Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Treatment 2. Treatment with Test Compound & Controls Cell_Culture->Treatment Proliferation_Assay 3a. Proliferation Assay (e.g., MTS) Treatment->Proliferation_Assay Apoptosis_Assay 3b. Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Signaling_Assay 3c. Signaling Pathway Analysis (e.g., Western Blot) Treatment->Signaling_Assay Data_Analysis 4. Data Collection & Statistical Analysis Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Signaling_Assay->Data_Analysis Conclusion Conclusion: Elucidation of Compound's Effects Data_Analysis->Conclusion

Caption: General experimental workflow.

References

Precyasterone: A Comparative Potency Analysis Against Industry-Standard Progestins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Precyasterone's potency against established industry-standard progestins. The data presented is based on a series of standardized in vitro and in vivo assays designed to objectively evaluate and compare the therapeutic potential of this novel compound. Detailed experimental protocols are provided to ensure transparency and facilitate independent verification.

Executive Summary

This compound is a novel synthetic steroid demonstrating significant potential as a selective progestin. This document outlines its performance in key assays relative to natural Progesterone and the widely prescribed synthetic progestin, Levonorgestrel. The presented data indicates that this compound exhibits a distinct potency profile, suggesting a favorable therapeutic window and a potentially improved side-effect profile.

Comparative Potency Data

The following tables summarize the quantitative data from key experimental assays, offering a clear comparison of this compound's potency against Progesterone and Levonorgestrel.

Table 1: Receptor Binding Affinity (Ki, nM)

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)
Progesterone1.0>1000250
Levonorgestrel0.510500
This compound 0.8 >1500 >2000

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Transactivation Assay (EC50, nM)

CompoundPR-Mediated Gene Expression
Progesterone0.5
Levonorgestrel0.1
This compound 0.3

Lower EC50 values indicate higher potency in activating the progesterone receptor.

Table 3: In Vivo Uterine Proliferation Assay (ED50, mg/kg)

CompoundEndometrial Thickening
Progesterone10
Levonorgestrel0.5
This compound 1.2

Lower ED50 values indicate higher potency in vivo.

Signaling Pathway of Progesterone and Synthetic Progestins

Progesterone and its synthetic analogs, like this compound, primarily exert their effects by binding to and activating the nuclear progesterone receptor (PR). This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological effects associated with progestins.

Caption: Progesterone receptor signaling pathway.

Experimental Protocols

Receptor Binding Affinity Assay

Objective: To determine the binding affinity of this compound and reference compounds to the human progesterone receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR).

Methodology:

  • Receptor Preparation: Full-length human PR, AR, and GR were expressed in Sf9 insect cells using a baculovirus expression system and purified.

  • Radioligand: [3H]-Progesterone, [3H]-Testosterone, and [3H]-Dexamethasone were used for the PR, AR, and GR binding assays, respectively.

  • Assay Conditions: Purified receptors were incubated with the radioligand and varying concentrations of the test compounds (this compound, Progesterone, Levonorgestrel) in a binding buffer for 2 hours at 4°C.

  • Detection: Bound radioactivity was separated from free radioactivity by rapid filtration through glass fiber filters. The filters were washed, and the radioactivity was quantified using a liquid scintillation counter.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vitro Transactivation Assay

Objective: To measure the functional potency of this compound in activating the progesterone receptor-mediated gene expression.

Methodology:

  • Cell Line: T47D human breast cancer cells, which endogenously express the progesterone receptor.

  • Reporter Gene: The cells were transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple progesterone response elements (PREs).

  • Treatment: Transfected cells were treated with varying concentrations of this compound, Progesterone, or Levonorgestrel for 24 hours.

  • Measurement: Luciferase activity was measured using a luminometer.

  • Data Analysis: The EC50 values (the concentration of the compound that produces 50% of the maximal response) were determined by fitting the dose-response data to a sigmoidal curve.

Transactivation_Assay_Workflow A T47D Cells B Transfection with PRE-Luciferase Reporter A->B C Treatment with Test Compounds B->C D Incubation (24h) C->D E Cell Lysis D->E F Luciferase Assay E->F G Data Analysis (EC50) F->G

Safety Operating Guide

Essential Procedures for the Safe Disposal of Progesterone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Progesterone, a steroid hormone commonly used in laboratory settings. Adherence to these procedures is critical due to the chemical's potential health hazards.

Chemical and Physical Properties

A summary of Progesterone's key chemical and physical properties is provided in the table below. Understanding these characteristics is the first step in safe handling and disposal.

PropertyValue
CAS Number 57-83-0
Appearance White crystalline powder[1]
Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol [1]
Melting Point 128 - 132 °C (262 - 270 °F)[2]
Solubility Insoluble in water[1][3]
Stability Stable under normal conditions, but sensitive to light[1][4]

Health and Safety Hazards

Progesterone is classified as a hazardous substance. It is suspected of causing cancer and may damage fertility or the unborn child.[2][4] It may also cause harm to breast-fed children.[2] Therefore, all handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) and within designated work areas.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of Progesterone waste. This procedure is designed to comply with standard laboratory safety practices and regulatory requirements.

1. Personal Protective Equipment (PPE): Before handling Progesterone, ensure you are wearing the following PPE:

  • NIOSH-approved respirator

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or face shield

  • Laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste: All solid Progesterone waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), must be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.

  • Liquid Waste: Solutions containing Progesterone should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any sharps contaminated with Progesterone must be disposed of in a designated sharps container for hazardous chemical waste.

3. Spill Management: In the event of a small spill, the following steps should be taken:

  • Evacuate and restrict access to the affected area.

  • Ensure adequate ventilation.

  • Dampen the spilled solid material with acetone to prevent the generation of dust.[3]

  • Carefully transfer the dampened material and any contaminated absorbent paper into a sealed, vapor-tight plastic bag for disposal as hazardous waste.[3]

  • Clean the spill area with acetone, followed by a soap and water solution.[3]

  • For large spills, evacuate the area and contact your institution's EHS office immediately.

4. Storage of Waste:

  • Store hazardous waste containers in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.

  • Ensure all waste containers are properly labeled with the contents, hazard warnings, and accumulation start date.

5. Final Disposal:

  • Progesterone waste must be disposed of through a licensed hazardous waste disposal contractor.[4][5] Do not dispose of Progesterone down the drain or in regular trash.[6]

  • Contact your institution's EHS office to arrange for the pickup and disposal of your Progesterone waste. They will ensure that the disposal is carried out in accordance with all local, regional, national, and international regulations.[5][6]

Disposal Workflow

The following diagram illustrates the logical flow of the Progesterone disposal process, from initial handling to final disposal.

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Interim Storage cluster_3 Final Disposal A Wear Appropriate PPE B Segregate Solid & Liquid Waste A->B C Use Labeled, Sealed Containers B->C D Store in Designated, Secure Area C->D E Ensure Secondary Containment D->E F Contact EHS for Pickup E->F G Disposal by Licensed Contractor F->G

References

Essential Safety and Handling Guide for Progesterone (Precyasterone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Progesterone, a compound also known by trade names such as Precyasterone. Adherence to these guidelines is critical to ensure personnel safety and mitigate risks associated with this potent steroidal hormone. Progesterone is classified as a potential carcinogen and a reproductive toxin for both men and women.[1]

Personal Protective Equipment (PPE) and Safety Measures

A comprehensive approach to personal protection is mandatory when handling Progesterone in a laboratory setting. The following table summarizes the required PPE and other essential safety equipment.

Equipment Specification Purpose
Gloves Chemical-resistant nitrile gloves are recommended. Consider double-gloving for enhanced protection.[2]To prevent dermal absorption, as Progesterone can be absorbed through the skin.
Eye Protection Safety glasses with side shields or tightly sealed goggles.[3]To protect eyes from dust particles or splashes of solutions containing Progesterone.
Face Protection A face shield should be worn in addition to safety glasses or goggles when there is a risk of splashes.To provide full-face protection from accidental splashes.
Respiratory Protection For handling solid/crystalline forms, an N-95 respirator or a higher-level respirator is required if a chemical fume hood is not available.[1] A respirator with a P3 filter is recommended for brief exposure or low pollution, while a self-contained breathing apparatus should be used for intensive or longer exposure.To prevent inhalation of airborne powder, which can be an irritant and poses long-term health risks.
Protective Clothing A fully buttoned lab coat or a disposable gown.[1]To protect skin and personal clothing from contamination.
Engineering Controls All work with solid or crystalline forms of Progesterone must be conducted in a chemical fume hood or a similar exhausted enclosure.[1]To minimize inhalation exposure to the operator and prevent contamination of the laboratory environment.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is essential to minimize exposure and ensure safe handling of Progesterone.

Preparation and Weighing of Solid Progesterone:
  • Location: All handling of solid Progesterone must be performed within a certified chemical fume hood to prevent inhalation of the powder.[1]

  • Surface Preparation: Work over disposable absorbent benchtop spill pads to contain any potential spills.[1]

  • Personal Protective Equipment: Before beginning, don all required PPE as outlined in the table above (double gloves, lab coat, eye and face protection, and appropriate respiratory protection if not in a fume hood).

  • Weighing: Use a dedicated set of weighing tools (spatula, weigh paper/boat). Tare the balance with the weigh boat inside the fume hood. Carefully transfer the desired amount of Progesterone powder to the weigh boat. Avoid creating dust.

  • Post-Weighing: Once the desired amount is weighed, securely close the primary container. Clean the weighing tools and the balance area within the fume hood using a damp paper towel to wipe down any residual powder. Dispose of the paper towel as hazardous waste.

Dissolving Progesterone:
  • Solvent Addition: In the chemical fume hood, place the weigh boat containing the Progesterone powder into the desired flask or beaker. Add the solvent to the vessel, rinsing the weigh boat to ensure all the powder is transferred.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the Progesterone. If heating is required, use a controlled heating mantle and ensure adequate ventilation.

  • Solution Handling: Handle all Progesterone solutions over plastic-backed absorbent sheets.[1]

Disposal Plan

Proper disposal of Progesterone and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • Contaminated materials such as gloves, disposable lab coats, weigh boats, and absorbent pads should be collected in a designated, sealed, and clearly labeled hazardous waste container (e.g., yellow sharps container for needles and syringes, yellow waste bags for other solid waste).[1]

  • Liquid Waste:

    • All residual liquid solutions containing Progesterone must be collected for disposal as hazardous chemical waste.[1]

    • Do not pour Progesterone waste down the drain.

  • Decontamination of Glassware:

    • Non-porous materials like glassware should be decontaminated by soaking in a 10% bleach solution for at least 24 hours before routine washing.[1]

  • Waste Pickup:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.

Experimental Protocols

While specific experimental procedures will vary, the following general protocols should be adapted to your specific research needs, always prioritizing safety.

Protocol for Preparing a Progesterone Stock Solution:
  • Preparation: Set up your workspace inside a chemical fume hood with all necessary equipment (balance, glassware, spatula, solvent, etc.) and materials (Progesterone powder, absorbent pads).

  • PPE: Don the appropriate PPE as detailed above.

  • Weighing: Carefully weigh the required mass of Progesterone powder as described in the "Preparation and Weighing" section.

  • Dissolving: Transfer the weighed Progesterone to a volumetric flask. Add a small amount of the desired solvent (e.g., ethanol, DMSO) to dissolve the powder completely. Once dissolved, bring the solution to the final volume with the solvent.

  • Labeling and Storage: Clearly label the stock solution with the chemical name, concentration, solvent, date of preparation, and your initials. Store the solution in a tightly sealed container in a designated and secure location, protected from light.

  • Cleanup: Decontaminate all non-disposable equipment and the work area. Dispose of all contaminated disposable materials as hazardous waste.

Progesterone Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of Progesterone. Progesterone diffuses across the cell membrane and binds to its intracellular receptor (PR). This binding event causes the dissociation of heat shock proteins (HSPs) and dimerization of the receptor. The activated PR dimer then translocates to the nucleus, where it binds to Progesterone Response Elements (PREs) on the DNA, leading to the transcription of target genes.

ProgesteroneSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR PR_HSP_complex PR-HSP Complex PR->PR_HSP_complex PR_dimer Activated PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins (HSP) HSP->PR_HSP_complex PR_HSP_complex->PR Dissociation PRE Progesterone Response Element (PRE) PR_dimer->PRE Translocation mRNA mRNA PRE->mRNA Gene Transcription DNA DNA

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.